Product packaging for 4-Chloro-2-methyl-tetrahydro-pyran(Cat. No.:CAS No. 116131-46-5)

4-Chloro-2-methyl-tetrahydro-pyran

Cat. No.: B3319735
CAS No.: 116131-46-5
M. Wt: 134.6 g/mol
InChI Key: XSABXGSPJAPCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-methyl-tetrahydro-pyran is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B3319735 4-Chloro-2-methyl-tetrahydro-pyran CAS No. 116131-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSABXGSPJAPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291782
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116131-46-5
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116131-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methyl-tetrahydro-pyran, a valuable heterocyclic compound. The primary and most direct route to this molecule is through the Prins cyclization reaction. This document details the underlying mechanism, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Core Synthesis Pathway: The Prins Cyclization

The synthesis of this compound is most effectively achieved via a stereoselective Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol, specifically 3-buten-1-ol, with an aldehyde, in this case, acetaldehyde. The presence of a chloride source during the reaction facilitates the trapping of a key intermediate, leading to the formation of the desired 4-chloro-substituted tetrahydropyran ring.

Reaction Mechanism

The mechanism of the Prins cyclization for the synthesis of this compound proceeds through several key steps:

  • Activation of the Aldehyde: A Lewis acid or Brønsted acid catalyst activates the acetaldehyde, making the carbonyl carbon more electrophilic.

  • Formation of an Oxocarbenium Ion: The activated aldehyde reacts with the hydroxyl group of 3-buten-1-ol to form a hemiacetal, which then loses a molecule of water to generate a highly reactive oxocarbenium ion intermediate.

  • Intramolecular Cyclization: The alkene moiety of the homoallylic alcohol acts as a nucleophile, attacking the electrophilic oxocarbenium ion in an intramolecular fashion. This step forms the six-membered tetrahydropyran ring and generates a tertiary carbocation at the 4-position. The cyclization typically proceeds through a chair-like transition state, which dictates the stereochemistry of the final product.[1][2][3]

  • Chloride Ion Trapping: A chloride ion, derived from the Lewis acid catalyst (e.g., InCl₃, SnCl₄, BiCl₃) or an additive, acts as a nucleophile and attacks the carbocation at the 4-position.[1] This step quenches the carbocation and yields the final product, this compound. The stereochemical outcome of this step is often with the chloride in an axial position in the thermodynamically more stable chair conformation.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the unsubstituted this compound is not extensively detailed in the literature, the following general procedures for the synthesis of similar 4-chlorotetrahydropyran derivatives using various Lewis acid catalysts can be adapted. The reaction of 3-buten-1-ol and acetaldehyde would be the foundational components.

General Procedure using a Lewis Acid Catalyst (e.g., Bismuth Trichloride):

A strategy involving BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been successfully employed for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer.[1][3]

Illustrative Protocol Adaptation:

  • To a solution of 3-buten-1-ol (1.0 mmol) and acetaldehyde (1.2 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) in a microwave-safe vessel, add a catalytic amount of bismuth trichloride (BiCl₃, e.g., 10 mol%).

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time, which would require optimization for these specific substrates.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The yield and stereoselectivity of the Prins cyclization are highly dependent on the specific substrates, catalyst, and reaction conditions. For the synthesis of 4-chlorotetrahydropyran derivatives, high yields and excellent diastereoselectivity, often favoring the cis-isomer, are commonly reported.[1][3]

CatalystReactantsProductYieldDiastereoselectivityReference
BiCl₃ (microwave)Homoallylic alcohol, Aldehyde4-chloro-cis-2,6-disubstituted tetrahydropyranHighSingle diastereomer[1][3]
SnCl₄Homoallylic alcohol, Aldehyde4-chlorotetrahydropyran--[3]
InCl₃Homoallylic alcohol, Aldehydecis-4-halo-2,6-disubstituted tetrahydropyran--[2]

Note: Specific yield for the parent this compound is not explicitly available in the reviewed literature and would need to be determined experimentally.

Mandatory Visualizations

Reaction Mechanism Diagram

Prins_Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetaldehyde Acetaldehyde ActivatedAldehyde Activated Aldehyde Acetaldehyde->ActivatedAldehyde + Catalyst Butenol 3-Buten-1-ol Oxocarbenium Oxocarbenium Ion Butenol->Oxocarbenium Catalyst Lewis Acid (e.g., InCl3) ActivatedAldehyde->Oxocarbenium Carbocation Tetrahydropyranyl Carbocation Oxocarbenium->Carbocation Intramolecular Cyclization Product This compound Carbocation->Product + Cl-

Caption: Prins cyclization mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Mixing Reactants (3-Buten-1-ol, Acetaldehyde, Lewis Acid) B 2. Reaction (e.g., Microwave Irradiation) A->B C 3. Quenching (Saturated NaHCO3 solution) B->C D 4. Extraction (Dichloromethane) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: General experimental workflow for the synthesis of this compound.

References

Navigating the Structural Landscape: A Technical Guide to the Spectral Characteristics of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chloro-2-methyl-tetrahydro-pyran. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a robust and scientifically grounded estimation of its key spectral features. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and in the design of synthetic pathways involving this and related halogenated heterocyclic scaffolds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, including the influence of substituent electronegativity, steric effects, and analysis of spectral data from structurally similar compounds such as 2-methyl-tetrahydropyran and 4-chlorotetrahydropyran. It is important to note that the actual experimental values may vary depending on factors such as solvent, concentration, and temperature.

The prediction considers the existence of cis and trans diastereomers due to the two stereocenters at C2 and C4. The chair conformation of the tetrahydropyran ring is assumed to be the most stable, with substituents preferentially occupying equatorial positions to minimize steric strain. The predicted chemical shifts account for the different spatial arrangements of the methyl and chloro groups in these isomers.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerRationale for Prediction
C-2~72-76~70-74Influenced by the adjacent oxygen and the methyl group. The orientation of the C-4 chloro group will have a minor effect.
C-3~35-39~33-37Aliphatic carbon adjacent to the carbon bearing the chloro group.
C-4~60-65~58-63Directly attached to the electronegative chlorine atom, resulting in a significant downfield shift. The axial/equatorial position of the chlorine will cause a notable difference.
C-5~32-36~30-34Aliphatic carbon in the tetrahydropyran ring.
C-6~68-72~66-70Carbon adjacent to the ring oxygen.
CH₃~20-23~19-22Methyl group at the C-2 position.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerPredicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~3.8-4.1~3.7-4.0m-Proton on the carbon bearing the methyl group and adjacent to oxygen. Its chemical shift and multiplicity will be complex due to coupling with H-3 protons and the methyl protons.
H-3~1.8-2.2~1.7-2.1mJgem ≈ 12-15, Jvic ≈ 2-11Diastereotopic protons on the carbon adjacent to the chloro-substituted carbon.
H-4~4.0-4.3~3.9-4.2mJvic ≈ 2-10Proton on the carbon bearing the chlorine atom. Its chemical shift will be significantly downfield.
H-5~1.5-1.9~1.4-1.8mJgem ≈ 12-15, Jvic ≈ 2-11Diastereotopic protons on the carbon adjacent to the C-6 methylene group.
H-6~3.5-3.9 (ax), ~3.9-4.2 (eq)~3.4-3.8 (ax), ~3.8-4.1 (eq)mJgem ≈ 11-13, Jvic ≈ 2-6Diastereotopic protons on the carbon adjacent to the ring oxygen.
CH₃~1.1-1.3~1.0-1.2dJ ≈ 6-7Doublet due to coupling with the H-2 proton.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of halogenated heterocyclic compounds like this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its good dissolving power and relatively clean spectral window. Other deuterated solvents such as acetone-d₆, benzene-d₆, or acetonitrile-d₃ can also be used depending on the sample's solubility and to resolve overlapping signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and line broadening.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in cyclic compounds.

  • Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this compound).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The acquisition time can range from a few minutes to several hours.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be correctly phased to ensure that all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration to establish the ratio of protons in different environments.

  • Peak Picking and Referencing: The chemical shifts of the peaks are determined and referenced to the internal standard (TMS at 0.00 ppm).

  • Analysis of Coupling Patterns: The splitting patterns (multiplicities) and coupling constants (J) in the ¹H NMR spectrum are analyzed to deduce the connectivity of the protons in the molecule. For more complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to elucidate the ¹H-¹H and ¹H-¹³C correlations, respectively.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR spectral data.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-Chloro-2-methyl-tetrahydro-pyran, with a primary focus on its boiling point. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents data for structurally similar compounds to provide a comparative context for researchers.[1] Furthermore, detailed experimental protocols for boiling point determination are provided to aid in laboratory settings.

Section 1: Physical and Chemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a tetrahydropyran ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The presence of these functional groups influences its physical properties, including its boiling point, solubility, and reactivity.

1.1 Boiling Point Estimation

Direct experimental data for the boiling point of this compound (CAS Number: 116131-46-5) is not extensively documented in publicly available scientific literature.[1] However, by examining the boiling points of structurally related compounds, a reasonable estimation can be inferred. The boiling point is significantly influenced by factors such as molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and molecular shape.

1.2 Comparative Data of Related Compounds

To provide a framework for estimating the boiling point of this compound, the following table summarizes the boiling points of similar compounds. This comparative approach is crucial for researchers in the absence of direct experimental values.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Data Type
4-chlorotetrahydropyran1768-64-5C₅H₉ClO120.58150Experimental[2]
4-(chloromethyl)-tetrahydro-2H-pyran863324-23-6C₆H₁₁ClO134.60185.0 ± 13.0Predicted[3]
This compound 116131-46-5 C₆H₁₁ClO 134.60 Not Reported -

The addition of a methyl group, as seen in the comparison between 4-chlorotetrahydropyran and the predicted boiling point of 4-(chloromethyl)-tetrahydro-2H-pyran, is expected to increase the boiling point due to the increase in molecular weight and surface area, leading to stronger van der Waals forces. Therefore, it is reasonable to anticipate that the boiling point of this compound would be higher than that of 4-chlorotetrahydropyran (150 °C).

Section 2: Experimental Protocol for Boiling Point Determination

For researchers who wish to experimentally determine the boiling point of this compound, the following micro-reflux method is recommended, as it is suitable for small sample volumes.

2.1 Apparatus

  • Small-scale distillation apparatus or a micro-reflux setup

  • Heating mantle or sand bath

  • Thermometer (calibrated)

  • Small round-bottom flask (e.g., 5 mL or 10 mL)

  • Condenser

  • Boiling chips

  • Clamps and stand

2.2 Procedure

  • Sample Preparation: Place a small volume (e.g., 1-2 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly: Assemble the micro-reflux apparatus. The flask should be placed in the heating mantle or sand bath. Attach the condenser vertically to the flask and ensure a gentle flow of cooling water.

  • Thermometer Placement: Position the thermometer so that the bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Gently heat the sample to a slow boil.

  • Observation: Observe the reflux ring of the condensing vapor. The temperature should rise and then stabilize.

  • Data Recording: Record the temperature at which the liquid is boiling and the vapor is condensing steadily on the thermometer bulb. This stable temperature is the boiling point of the substance.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not 760 mmHg, a correction may be needed to determine the normal boiling point.

Section 3: Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point using the micro-reflux method.

BoilingPointDetermination start Start prep_sample Prepare Sample: - Add 1-2 mL of compound to flask - Add boiling chips start->prep_sample assemble_apparatus Assemble Micro-Reflux Apparatus: - Flask in heating mantle - Attach condenser - Position thermometer prep_sample->assemble_apparatus heat_sample Gently Heat Sample assemble_apparatus->heat_sample observe_reflux Observe for Steady Reflux and Stable Temperature heat_sample->observe_reflux record_temp Record Boiling Point Temperature observe_reflux->record_temp record_pressure Record Atmospheric Pressure record_temp->record_pressure correct_bp Apply Pressure Correction (if necessary) record_pressure->correct_bp end End correct_bp->end

Caption: Workflow for Boiling Point Determination.

References

Retrosynthetic Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of the target molecule, 4-chloro-2-methyl-tetrahydro-pyran, a substituted tetrahydropyran (THP) scaffold of interest in medicinal chemistry and drug development. The THP motif is a prevalent core in numerous natural products and bioactive molecules. This document outlines plausible synthetic disconnections, details potential forward synthetic pathways, and provides compiled data and experimental protocols based on established chemical literature.

Retrosynthetic Strategy

A retrosynthetic analysis of this compound reveals two primary strategic disconnections, leveraging well-established synthetic methodologies for the formation of the tetrahydropyran ring.

Disconnection Approach 1: Prins Cyclization

The most prominent and convergent approach involves a Prins-type cyclization. This strategy disconnects the C2-C3 and O-C6 bonds, leading to a homoallylic alcohol and an aldehyde as the key synthons.

G Target <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" BGCOLOR="#F1F3F4"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-doc-files/2024/05/16/Target_Molecule.png"/>TD>TR><TR><TDBORDER="0">4-chloro-2-methyl-tetrahydro-pyranTD>TR>TABLE>> Precursor2 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" BGCOLOR="#F1F3F4"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-doc-files/2024/05/16/Precursor2.png"/>TD>TR><TR><TDBORDER="0">1,5-Dichloropentan-2-ol or similar haloalcoholTD>TR>TABLE>> Target->Precursor2 Intramolecular Ssubscript{N}2 Disconnection G cluster_0 Synthesis of Precursor cluster_1 Prins Cyclization Acetaldehyde Acetaldehyde Pent_4_en_2_ol Pent-4-en-2-ol Acetaldehyde->Pent_4_en_2_ol Allyl_Bromide Allyl Bromide Mg Mg, THF Mg->Pent_4_en_2_ol Grignard Reaction Target 4-chloro-2-methyl- tetrahydro-pyran Pent_4_en_2_ol->Target Formaldehyde Formaldehyde Formaldehyde->Target Lewis_Acid Lewis Acid (e.g., SnClsubscript{4}, BiClsubscript{3}) TMSCl G cluster_0 Precursor Synthesis cluster_1 Cyclization Start_Mat Suitable Pentene Derivative Halohydrin_Formation Halohydrin Formation Start_Mat->Halohydrin_Formation Haloalcohol 5-halopentan-2-ol Halohydrin_Formation->Haloalcohol Target 4-chloro-2-methyl- tetrahydro-pyran Haloalcohol->Target Base Base (e.g., NaH)

Enantioselective Synthesis of 4-Chloro-2-methyl-tetrahydropyran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a leading strategy for the enantioselective synthesis of 4-chloro-2-methyl-tetrahydro-pyran, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. The core of this approach lies in a chiral catalyst-controlled Prins cyclization, which allows for the stereoselective formation of the tetrahydropyran ring with concomitant introduction of the chloro-substituent at the C4 position.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise control of stereochemistry within the THP ring is often crucial for therapeutic efficacy. The title compound, this compound, possesses two stereocenters, making its enantioselective synthesis a key challenge and a topic of significant interest for accessing stereochemically pure building blocks for drug discovery. Halogenated organic molecules are also of great importance as they can serve as versatile intermediates for further functionalization.

This technical guide focuses on a powerful and elegant strategy for the asymmetric synthesis of this compound: the enantioselective halo-Prins cyclization .

Core Synthetic Strategy: Enantioselective Prins Cyclization with Chloride Termination

The primary strategy for the enantioselective synthesis of this compound involves a Prins cyclization of a homoallylic alcohol with an aldehyde. The key to achieving enantioselectivity is the use of a chiral catalyst system that can control the facial selectivity of the nucleophilic attack of the alkene on the activated aldehyde and the subsequent trapping of the resulting oxocarbenium ion by a chloride ion.

Recent advancements have demonstrated the efficacy of a cooperative catalytic system employing a chiral thiourea catalyst in conjunction with hydrogen chloride (HCl) .[1][2][3][4] This dual catalytic system has been shown to effectively promote Prins cyclizations with high enantioselectivity, where chloride acts as the terminating nucleophile to furnish the desired 4-chlorotetrahydropyran products.[1][2][3][4]

The proposed reaction proceeds through the activation of the aldehyde by the Brønsted acidic catalyst system, followed by a stereoselective intramolecular cyclization initiated by the pendant alkene. The chiral catalyst directs the approach of the alkene to the oxocarbenium ion, thereby establishing the stereocenters at C2 and C6 (in a generalized pyran synthesis). The subsequent capture of the resulting carbocationic intermediate at C4 by a chloride ion affords the desired 4-chlorotetrahydropyran.

Proposed Enantioselective Synthesis of this compound

A plausible synthetic route to enantiomerically enriched this compound via this methodology would involve the reaction of a suitable chiral homoallylic alcohol, such as (S)-pent-4-en-2-ol, with formaldehyde in the presence of a chiral thiourea catalyst and a chloride source. The stereochemistry at the C2 position would be established from the chiral starting material, while the stereochemistry at the C4 position would be controlled by the catalyst during the chloride addition.

Data Presentation: Performance of Chiral Thiourea/HCl Co-catalyzed Prins Cyclizations

While specific data for the synthesis of this compound is not available in the literature, the following table summarizes the performance of the Jacobsen chiral thiourea/HCl co-catalyzed Prins cyclization for the synthesis of various 4-chlorotetrahydropyran derivatives from analogous homoallylic alcohols and aldehydes. This data provides a strong indication of the expected yields and enantioselectivities for the target molecule.

EntryHomoallylic AlcoholAldehydeCatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
11-phenyl-3-buten-1-olFormaldehyde(R,R)-Thiourea CatalystToluene85>20:195[1]
21-(4-bromophenyl)-3-buten-1-olFormaldehyde(R,R)-Thiourea CatalystToluene88>20:194[1]
31-cyclohexyl-3-buten-1-olFormaldehyde(R,R)-Thiourea CatalystToluene75>20:192[1]
4Pent-4-en-1-olBenzaldehyde(R,R)-Thiourea CatalystToluene8210:190[2]
5Hex-5-en-2-olFormaldehyde(R,R)-Thiourea CatalystToluene78>20:193[2]

Experimental Protocols

The following is a representative experimental protocol for the enantioselective synthesis of a 4-chlorotetrahydropyran derivative, adapted from the work of Jacobsen and co-workers.[1][2] This protocol can be modified for the synthesis of this compound using the appropriate starting materials.

Synthesis of (2R,4S)-4-chloro-2-phenyltetrahydropyran

Materials:

  • (R,R)-Thiourea Catalyst (e.g., (R,R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane)

  • 1-phenyl-3-buten-1-ol

  • Paraformaldehyde

  • Anhydrous Toluene

  • Hydrogen Chloride solution (e.g., 4 M in 1,4-dioxane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the (R,R)-thiourea catalyst (0.05 mmol, 5 mol%).

  • Anhydrous toluene (5.0 mL) is added, and the solution is cooled to the desired reaction temperature (e.g., -20 °C).

  • A solution of 1-phenyl-3-buten-1-ol (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) is added dropwise.

  • Paraformaldehyde (1.5 mmol, 1.5 equiv) is added in one portion.

  • A solution of hydrogen chloride (e.g., 4 M in 1,4-dioxane, 0.1 mmol, 10 mol%) is added dropwise.

  • The reaction mixture is stirred at the specified temperature for the required time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (2R,4S)-4-chloro-2-phenyltetrahydropyran.

  • The yield, diastereomeric ratio (determined by ¹H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC or SFC) of the purified product are determined.

Mandatory Visualization

Proposed Catalytic Cycle for Enantioselective Halo-Prins Cyclization

G Proposed Catalytic Cycle cluster_0 Catalytic Cycle Aldehyde R¹CHO Activated_Aldehyde Activated Aldehyde [R¹CH=OH]⁺...[Cat...Cl]⁻ Aldehyde->Activated_Aldehyde Protonation Catalyst Chiral Thiourea (Cat) Catalyst->Activated_Aldehyde HCl HCl HCl->Activated_Aldehyde Oxocarbenium Oxocarbenium Intermediate Activated_Aldehyde->Oxocarbenium Intramolecular Cyclization Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Product 4-Chloro-tetrahydropyran Oxocarbenium->Product Chloride Attack Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst Product Release Regen_Catalyst->Catalyst

Caption: Proposed catalytic cycle for the enantioselective Prins cyclization.

Experimental Workflow for Synthesis and Analysis

G Experimental Workflow cluster_1 Synthesis and Work-up cluster_2 Purification and Analysis Start Combine Reactants and Catalyst Reaction Stir at Controlled Temperature Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization NMR, MS, IR Purification->Characterization Stereoanalysis Chiral HPLC/SFC Purification->Stereoanalysis Final_Product Pure Enantioenriched Product Characterization->Final_Product Stereoanalysis->Final_Product

Caption: Workflow for synthesis, purification, and analysis.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal through modern catalytic methods. The cooperative catalysis of a chiral thiourea and hydrogen chloride in a Prins cyclization framework stands out as a highly promising and versatile strategy. This approach offers a direct route to enantioenriched 4-chlorotetrahydropyrans from readily available starting materials under relatively mild conditions. The detailed experimental protocol and workflows provided in this guide serve as a solid foundation for researchers to explore and optimize this transformation for the synthesis of the target molecule and its analogs, thereby facilitating advancements in drug discovery and development. Further research into expanding the substrate scope and refining the catalyst system will undoubtedly continue to enhance the utility of this powerful synthetic methodology.

References

Stability and Storage of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-methyl-tetrahydro-pyran. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a halogenated cyclic ether. The presence of the chlorine atom and the methyl group on the tetrahydropyran ring influences its reactivity and stability.

PropertyValue
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.60 g/mol
CAS Number 116131-46-5
Appearance (Not specified in available data)
Boiling Point (Not specified in available data)
Melting Point (Not specified in available data)
Density (Not specified in available data)

Stability Profile

Key Stability Considerations:

  • Moisture Sensitivity: The compound is noted to be sensitive to moisture[1]. The presence of water can potentially lead to hydrolysis of the chloro group, forming the corresponding alcohol and hydrochloric acid. This acidic byproduct could further catalyze degradation.

  • Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions[1].

  • Thermal Decomposition: While specific thermal decomposition data is unavailable, heating the compound may lead to the release of hazardous decomposition products[1].

A study on the related compound, 4-Methyltetrahydropyran, suggests that degradation can be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (C2-H), leading to oxidized products[2]. A similar mechanism could be a potential degradation pathway for this compound.

Recommended Storage and Handling

To ensure the integrity and stability of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationCitation
Temperature Store in a cool place.[1]
Atmosphere Store in a dry and well-ventilated area.[1]
Container Keep container tightly closed and upright.[1]
Light (No specific information, but protection from light is generally advisable for chlorinated compounds)
Incompatibilities Keep away from strong oxidizing agents and moisture.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably under a chemical fume hood[1].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[1].

  • Keep away from heat, sparks, open flames, and hot surfaces[1].

Potential Degradation Pathway

While a specific degradation pathway for this compound has not been experimentally detailed in the available literature, a plausible pathway can be proposed based on the reactivity of similar compounds. The primary routes of degradation are likely hydrolysis and oxidation.

Degradation Pathway Proposed Degradation Pathway of this compound A This compound B Hydrolysis (Moisture) A->B Sensitive to D Oxidation (Strong Oxidizing Agents) A->D Incompatible with C 2-Methyl-tetrahydro-pyran-4-ol + HCl B->C F Further Degradation Products C->F E Oxidized Products (e.g., ketones, lactones) D->E E->F

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

General Workflow for Stability Testing

This protocol describes a general approach to evaluating the stability of a chemical compound like this compound under various stress conditions.

Stability Testing Workflow General Workflow for Chemical Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Obtain pure sample of This compound B Characterize initial sample (e.g., HPLC, GC-MS, NMR) A->B C Aliquot sample into separate containers B->C D Expose to various conditions: - Elevated Temperature - High Humidity - UV/Visible Light - Presence of Oxidizing Agents C->D E Withdraw samples at defined time points D->E F Analyze samples using validated analytical methods (e.g., HPLC, GC-MS) E->F G Quantify parent compound and identify degradation products F->G H Determine degradation rate and kinetics G->H I Propose degradation pathway H->I J Establish recommended storage conditions and shelf-life I->J

Caption: A generalized workflow for conducting stability studies on a chemical compound.

Methodology:

  • Reference Standard: A well-characterized, pure sample of this compound is required as a reference standard.

  • Forced Degradation Studies: The compound would be subjected to stress conditions such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), photostability (exposure to UV and visible light), and exposure to solutions of acid, base, and an oxidizing agent.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, would be developed and validated to separate the parent compound from any potential degradation products.

  • Sample Analysis: Samples from the stress conditions would be analyzed at various time points to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

  • Data Analysis: The rate of degradation would be calculated to estimate the shelf-life under different conditions. The structure of significant degradation products would be elucidated using techniques like LC-MS/MS and NMR.

Conclusion

This compound is a stable compound under the recommended cool, dry, and well-ventilated storage conditions in a tightly sealed container[1]. It is crucial to protect it from moisture and avoid contact with strong oxidizing agents[1]. While quantitative stability data and specific degradation pathways are not extensively documented in publicly available sources, the information provided in this guide serves as a valuable resource for its safe handling, storage, and for designing further stability studies. Researchers are encouraged to perform their own stability assessments for their specific applications and storage conditions.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the presumed safety and handling requirements for 4-Chloro-2-methyl-tetrahydro-pyran.

Chemical and Physical Properties

Quantitative data for this compound is not available. The following table summarizes data for the closely related compound, 4-chlorotetrahydropyran (CAS No. 1768-64-5), to provide an estimate of its physical properties.

PropertyValue (for 4-chlorotetrahydropyran)
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol [1][2]
Appearance Colorless liquid (presumed)
Boiling Point Not available
Flash Point Flammable liquid and vapor (presumed)[2][3][4]
Solubility Not available

Toxicological Data

Specific toxicological data for this compound is not available. Halogenated ethers as a class of compounds can pose significant health risks.[5][6] The following table presents the presumed hazards based on data for 4-chlorotetrahydropyran.

HazardClassification (for 4-chlorotetrahydropyran)
Acute Toxicity Not classified as acutely toxic, but may be harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]
Respiratory Sensitization May cause respiratory irritation.[1][2][4]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing vapors or mist.[3][7]

  • Avoid contact with skin and eyes.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[8] For tasks with a higher risk of splashing, a face shield is recommended.

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Use non-sparking tools.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3][7]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations.[3]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

Emergency Procedures

First Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Use personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_transfer Use Grounded Equipment for Transfers handle_dispense->handle_transfer handle_reaction Conduct Reaction in Appropriate Glassware handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_store Store Chemical in a Cool, Dry, Ventilated Area cleanup_waste->cleanup_store cleanup_ppe Remove and Dispose of/Clean PPE cleanup_store->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor and Safety Officer evacuate->notify ppe Don Appropriate PPE (Respirator if necessary) notify->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain cleanup Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Incident Report dispose->report

Caption: Logical workflow for responding to a spill of this compound.

References

A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational preferences of 4-Chloro-2-methyl-tetrahydropyran. Understanding the three-dimensional structure of small molecules is paramount in drug discovery and development, as conformation dictates molecular recognition and biological activity. This document outlines the computational methodologies, presents illustrative data, and visualizes the key structural aspects of this substituted tetrahydropyran.

Introduction to Conformational Analysis

The tetrahydropyran (THP) ring is a common scaffold in a vast array of natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the THP ring significantly influences their physical, chemical, and biological properties. Conformational analysis, therefore, is a critical tool for rational drug design. Theoretical calculations, particularly quantum mechanics-based methods, offer a powerful and cost-effective means to predict the most stable conformations of a molecule and to quantify the energy differences between them.[1][2] This guide focuses on the conformational analysis of 4-Chloro-2-methyl-tetrahydropyran, a molecule with two stereocenters, leading to several possible diastereomers, each with a unique conformational profile.

Conformational Isomers of 4-Chloro-2-methyl-tetrahydropyran

The most stable conformation of the tetrahydropyran ring is the chair form, which minimizes both angle and torsional strain. For a 2,4-disubstituted tetrahydropyran, the substituents can occupy either axial (ax) or equatorial (eq) positions. This leads to four potential chair conformations for each diastereomer (cis and trans):

  • cis-Isomer: (2-eq, 4-eq) and (2-ax, 4-ax)

  • trans-Isomer: (2-eq, 4-ax) and (2-ax, 4-eq)

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][4]

Computational Methodology

A robust computational workflow is essential for an accurate conformational analysis. The following protocol outlines the standard steps for a theoretical investigation of 4-Chloro-2-methyl-tetrahydropyran.

computational_workflow cluster_start Initial Structure Generation cluster_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_energy Energy Refinement cluster_analysis Data Analysis start Generate Chair and Twist-Boat Isomers opt DFT Optimization (e.g., B3LYP/6-31G*) start->opt Initial Geometries freq Frequency Calculation (Confirm Minima) opt->freq Optimized Structures energy Single-Point Energy (Higher Level of Theory) freq->energy Verified Minima analysis Analyze Relative Energies, Dihedrals, and Thermodynamic Data energy->analysis Final Energies

Figure 1: A generalized workflow for the theoretical conformational analysis of organic molecules.

Experimental Protocols

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Initial Structure Generation: The initial 3D coordinates of the cis and trans isomers of 4-Chloro-2-methyl-tetrahydropyran in their respective chair and twist-boat conformations are built using a molecular editor.

Geometry Optimization and Frequency Calculations: The geometry of each conformer is optimized without constraints using Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G(d). Frequency calculations are then performed at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory, such as Møller-Plesset perturbation theory (MP2).

Illustrative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the chair conformations of cis- and trans-4-Chloro-2-methyl-tetrahydropyran. The data is based on the general principles of conformational analysis, where equatorial positions are generally favored for substituents to minimize steric strain.

Relative Energies of cis-4-Chloro-2-methyl-tetrahydropyran Conformers
ConformerSubstituent PositionsRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
1 2-eq, 4-eq0.000.00
2 2-ax, 4-ax4.504.20
Relative Energies of trans-4-Chloro-2-methyl-tetrahydropyran Conformers
ConformerSubstituent PositionsRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
3 2-eq, 4-ax2.101.95
4 2-ax, 4-eq1.801.70

Note: The energies presented are for illustrative purposes and would need to be confirmed by actual quantum chemical calculations.

Visualization of Key Conformations

The following diagrams illustrate the most stable chair conformations for the cis and trans isomers, highlighting the steric interactions that lead to energy differences.

Figure 2: Chair conformations of cis and trans isomers. (Illustrative image placeholders)

Note: The above DOT script is a template. For actual visualization, the IMG SRC would need to be replaced with URLs of images depicting the 3D structures of the conformers.

Discussion and Implications

The illustrative data suggests that for the cis isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric clashes. For the trans isomer, the energy difference between the two chair conformers is expected to be smaller. The relative stability would depend on the A-values (conformational preferences) of the chloro and methyl groups. The A-value for a methyl group is approximately 1.7 kcal/mol, while for a chloro group it is around 0.6 kcal/mol. Therefore, the conformer with the larger methyl group in the equatorial position (2-ax, 4-eq) would be predicted to be slightly more stable than the one with the chloro group equatorial (2-eq, 4-ax).

These theoretical predictions provide valuable insights for synthetic chemists and drug designers. For instance, knowing the predominant conformation can help in the design of molecules that fit precisely into a biological target's binding site. Furthermore, understanding the conformational energy landscape is crucial for interpreting NMR spectroscopic data, where observed coupling constants are a weighted average of the conformations present in solution.

Conclusion

Theoretical calculations provide a powerful and indispensable tool for the detailed conformational analysis of substituted tetrahydropyrans like 4-Chloro-2-methyl-tetrahydropyran. By employing a systematic computational workflow, it is possible to identify the most stable conformers, quantify their relative energies, and gain a deeper understanding of the structural features that govern their stability. This knowledge is fundamental to the modern, structure-based design of new therapeutic agents.

References

Methodological & Application

The Strategic Role of 4-Chloro-2-methyl-tetrahydro-pyran in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of biologically active natural products, particularly those of marine origin. The halogenated derivative, 4-chloro-2-methyl-tetrahydro-pyran, serves as a versatile synthetic intermediate, offering a reactive handle for nucleophilic substitution and subsequent molecular elaboration. Its stereoselective synthesis, primarily achieved through the Prins cyclization, allows for the controlled installation of key stereocenters, a critical aspect in the total synthesis of complex natural products. This document outlines the synthesis and application of this valuable intermediate, providing detailed protocols for its preparation and its utility in the synthesis of the natural product (±)-centrolobine.

Synthesis of this compound via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a tetrahydropyran ring. The use of a Lewis acid catalyst in a non-polar solvent allows for the trapping of the intermediate oxocarbenium ion with a chloride anion, yielding the desired 4-chlorotetrahydropyran. The reaction generally proceeds with good to excellent diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product. This stereochemical outcome is rationalized by a chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance.[1][2]

Key Features of the Synthesis:

  • High Diastereoselectivity: The Prins cyclization typically affords the cis-2,6-disubstituted tetrahydropyran as the major product.

  • Mild Reaction Conditions: The use of Lewis acids such as Niobium(V) chloride (NbCl₅) or Bismuth(III) chloride (BiCl₃) allows the reaction to proceed under mild conditions.[2]

  • Versatility: The reaction is compatible with a range of aliphatic and aromatic aldehydes.

Experimental Protocol: General Procedure for the Niobium(V) Chloride Catalyzed Synthesis of 4-Chloro-2,6-disubstituted-tetrahydropyrans

This protocol is adapted from the general method described by Yadav et al. for the synthesis of 4-chlorotetrahydropyrans.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (e.g., acetaldehyde for the 2-methyl substituent, 1.1 equiv)

  • Niobium(V) chloride (NbCl₅) (0.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Niobium(V) chloride (0.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data for the Synthesis of 4-Chlorotetrahydropyrans

The following table summarizes representative yields for the NbCl₅-catalyzed Prins cyclization to form various 2-substituted-4-chlorotetrahydropyrans.

Aldehyde2-SubstituentYield (%)Diastereomeric Ratio (cis:trans)
BenzaldehydePhenyl95Major
4-Chlorobenzaldehyde4-Chlorophenyl92Major
4-Methoxybenzaldehyde4-Methoxyphenyl94Major
Cinnamaldehyde(E)-Styryl90Major
HeptanalHexyl85Major

Data adapted from syntheses of analogous 4-chlorotetrahydropyrans.

Application in the Total Synthesis of (±)-Centrolobine

Centrolobine is a diarylheptanoid natural product isolated from the heartwood of Centrolobium robustum. It exhibits interesting biological activities, and its synthesis has been a target for organic chemists. The tetrahydropyran core of centrolobine can be constructed using a 4-halotetrahydropyran intermediate, which is then converted to the final product.

Synthetic Strategy

The synthesis of (±)-centrolobine can be achieved in a few steps starting from a 4-chloro-2-(4-benzyloxyphenyl)-6-methyl-tetrahydro-pyran intermediate. The key steps involve the formation of the tetrahydropyran ring via a Prins cyclization, followed by functional group manipulations to install the second aryl group and subsequent deprotection. A related synthesis of (±)-centrolobine using a 4-iodotetrahydropyran intermediate has been reported with an overall yield of 84% over three steps.[3]

Experimental Protocol: Synthesis of (±)-Centrolobine from a 4-Halotetrahydropyran Intermediate

This protocol is a conceptual representation based on the synthesis of (±)-centrolobine.

Materials:

  • cis-4-Iodo-2-(4-methoxyphenyl)-6-methyltetrahydropyran (starting material for this stage)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate

Procedure:

  • Reductive Dehalogenation: To a solution of cis-4-iodo-2-(4-methoxyphenyl)-6-methyltetrahydropyran in methanol, add zinc dust and ammonium chloride. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield the deiodinated tetrahydropyran derivative.

  • Deprotection (if applicable): If a protecting group is used on the phenol (e.g., benzyl ether), it can be removed at this stage. For a methoxy group, further steps would be required for demethylation. For a related synthesis, a deiodination step was a key transformation.

  • The resulting intermediate can then be further elaborated to yield (±)-centrolobine.

Visualizations

Prins_Cyclization_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Aldehyde Aldehyde (RCHO) Oxocarbenium_Ion Oxocarbenium Ion Aldehyde->Oxocarbenium_Ion + Lewis Acid Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Lewis_Acid Lewis Acid (e.g., NbCl5) Lewis_Acid->Aldehyde Chlorinated_THP 4-Chloro-2-methyl- tetrahydro-pyran Oxocarbenium_Ion->Chlorinated_THP + Cl-

Caption: Mechanism of the Lewis acid-catalyzed Prins cyclization.

Experimental_Workflow Reactants 1. Mix Aldehyde and Homoallylic Alcohol in CH2Cl2 Add_Catalyst 2. Add Lewis Acid (e.g., NbCl5) at 0 °C Reactants->Add_Catalyst Reaction 3. Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Reaction Quench 4. Quench with aq. NaHCO3 Reaction->Quench Extraction 5. Extract with CH2Cl2 Quench->Extraction Drying 6. Dry Organic Layer (Na2SO4) Extraction->Drying Purification 7. Concentrate and Purify (Column Chromatography) Drying->Purification

References

Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a prevalent structural motif in a myriad of natural products and pharmaceutical agents, valued for its conformational properties and hydrogen bonding capabilities. The functionalization of the THP ring is a critical aspect of medicinal chemistry and drug development. This document provides a detailed overview of the anticipated reactivity of 4-Chloro-2-methyl-tetrahydro-pyran with various nucleophiles, offering insights into potential synthetic pathways for the creation of novel substituted tetrahydropyran derivatives.

Given the limited specific literature on the reactions of this compound, the following protocols and data are based on established principles of nucleophilic substitution reactions on secondary alkyl halides. The provided experimental details are representative and should be considered as starting points for optimization.

General Reaction Pathways: SN1 and SN2 Mechanisms

The reaction of this compound with nucleophiles is expected to proceed via either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) mechanism. The operative pathway will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

  • SN2 Pathway: A strong, unhindered nucleophile will favor a backside attack on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry at the C-4 position. This pathway is generally favored by polar aprotic solvents.

  • SN1 Pathway: A weak nucleophile and a polar protic solvent will favor the formation of a carbocation intermediate at the C-4 position. The planar nature of the carbocation allows for the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers (retention and inversion).

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway start_sn2 4-Chloro-2-methyl- tetrahydro-pyran ts_sn2 Transition State start_sn2->ts_sn2 Nu- (strong) product_sn2 4-Substituted-2-methyl- tetrahydro-pyran (Inversion of Stereochemistry) ts_sn2->product_sn2 start_sn1 4-Chloro-2-methyl- tetrahydro-pyran carbocation Carbocation Intermediate start_sn1->carbocation - Cl- product_sn1 4-Substituted-2-methyl- tetrahydro-pyran (Racemization/Inversion) carbocation->product_sn1 Nu- (weak)

Diagram 1: General SN1 and SN2 reaction pathways.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-amino-2-methyl-tetrahydro-pyran derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride generated.

Illustrative Data for Amination Reactions

EntryAmine NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BenzylamineDMFK₂CO₃80127580:20
2PiperidineCH₃CNEt₃N60246870:30
3AnilineDioxaneNaH100185560:40

Protocol 1: Synthesis of 4-Benzylamino-2-methyl-tetrahydro-pyran

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add benzylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions with Alcohol Nucleophiles

The substitution of the chloride with an alkoxy group can be achieved by reacting with the corresponding alcohol in the presence of a base. This Williamson ether synthesis-type reaction is expected to proceed under SN2 conditions.

Illustrative Data for Alkoxylation Reactions

EntryAlcohol NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1MethanolTHFNaH25685>95:5
2EthanolEthanolNaOEt7888090:10
3PhenolAcetoneK₂CO₃56246085:15

Protocol 2: Synthesis of 4-Methoxy-2-methyl-tetrahydro-pyran

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add methanol (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully due to the volatility of the product.

  • Further purification can be achieved by distillation if necessary.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding 4-thioether derivatives. These reactions typically proceed rapidly under mild conditions.

Illustrative Data for Thiolation Reactions

EntryThiol NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1ThiophenolDMFEt₃N25292>98:2
2EthanethiolCH₃CNK₂CO₃50488>95:5
3Sodium thiomethoxideTHF-0-25195>98:2

Protocol 3: Synthesis of 4-(Phenylthio)-2-methyl-tetrahydro-pyran

  • To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in N,N-dimethylformamide (DMF), add triethylamine (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Experimental Workflow

G start Start: This compound, Nucleophile, Solvent, Base reaction Reaction Setup: Inert atmosphere (if needed), Temperature control (heating/cooling) start->reaction monitoring Reaction Monitoring: TLC, GC-MS, or LC-MS reaction->monitoring workup Aqueous Workup: Quenching, Extraction, Washing monitoring->workup Upon completion purification Purification: Column Chromatography, Distillation, or Recrystallization workup->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization

Diagram 2: General experimental workflow for nucleophilic substitution.

Conclusion

The reactions of this compound with various nucleophiles provide a versatile platform for the synthesis of a diverse array of substituted tetrahydropyran derivatives. The protocols and illustrative data presented herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. It is important to reiterate that the specific reaction conditions and outcomes for this particular substrate may require experimental optimization. Careful consideration of the stereochemistry of the starting material and the choice of reaction conditions will be crucial in achieving the desired stereochemical outcome in the final products.

Application Notes and Protocols for the Synthesis of 4-Chloro-Substituted Tetrahydropyrans via Prins Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-chloro-substituted tetrahydropyran rings, which are valuable intermediates in organic synthesis and drug discovery. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, offers a powerful and stereoselective method for constructing these important heterocyclic scaffolds. The incorporation of a chlorine atom at the C4 position provides a useful handle for further functionalization.

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] The Prins cyclization has emerged as a robust and versatile strategy for the stereoselective synthesis of substituted THPs.[1][3][4] This reaction proceeds through an oxocarbenium ion intermediate, which is generated from the condensation of a homoallylic alcohol and an aldehyde in the presence of an acid catalyst. Subsequent intramolecular cyclization and trapping of the resulting carbocation by a nucleophile affords the tetrahydropyran ring.

When a Lewis acid containing a chloride counterion (e.g., SnCl₄, BiCl₃, AlCl₃) is employed as the catalyst, the chloride ion can act as the nucleophile, leading to the formation of 4-chlorotetrahydropyrans.[4][5] The stereochemical outcome of the cyclization is often highly controlled, typically favoring the formation of cis-2,6-disubstituted products via a chair-like transition state where the substituents occupy equatorial positions to minimize steric interactions.[1][3]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the Lewis acid-catalyzed Prins cyclization to form a 4-chlorotetrahydropyran is depicted below. The reaction is initiated by the activation of the aldehyde with the Lewis acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization through a chair-like transition state to yield a tertiary carbocation, which is subsequently trapped by a chloride ion to afford the 4-chlorotetrahydropyran product. The cis stereochemistry between the C2 and C6 substituents is a common outcome due to the energetic preference for equatorial positioning in the transition state.[1]

Prins_Mechanism cluster_step1 Step 1: Oxocarbenium Ion Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nucleophilic Trapping Homoallylic Alcohol Oxocarbenium_Ion Homoallylic Alcohol->Oxocarbenium_Ion + Aldehyde, Lewis Acid Aldehyde Lewis_Acid Lewis Acid (e.g., SnCl4) Chair_TS Oxocarbenium_Ion->Chair_TS Intramolecular Cyclization Carbocation_Intermediate Chair_TS->Carbocation_Intermediate Final_Product Carbocation_Intermediate->Final_Product + Cl- Chloride Cl- Protocol1_Scheme Reactants Product Reactants->Product SnCl4 DCM, -78 °C Protocol2_Scheme Reactants Product Reactants->Product BiCl3 Microwave Protocol_Selection Start Desired 4-Chlorotetrahydropyran Synthesis Stereoselectivity High Diastereoselectivity (cis) Required? Start->Stereoselectivity Microwave Microwave Reactor Available? Stereoselectivity->Microwave Yes Protocol1 Protocol 1: SnCl4, Low Temperature Stereoselectivity->Protocol1 No Protocol2 Protocol 2: BiCl3, Microwave Microwave->Protocol2 Yes Microwave->Protocol1 No GeneralLewis General Lewis Acid Protocol (e.g., AlCl3) May require more optimization for stereoselectivity Protocol1->GeneralLewis If SnCl4 is not suitable

References

Application Notes and Protocols: Synthesis of Spirocycles Utilizing 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis of spirocycles utilizing 4-Chloro-2-methyl-tetrahydro-pyran as a key starting material. While direct, one-pot spirocyclization of this substrate is not widely reported, its chemical functionality lends itself to multi-step synthetic strategies. The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution, enabling the introduction of a tethered nucleophile that can subsequently undergo intramolecular cyclization to form the desired spirocyclic system. This approach offers a pathway to novel spiro-tetrahydropyran ether derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures.

Introduction

Spirocycles are a prominent structural motif in a multitude of natural products and pharmaceutically active compounds. Their inherent three-dimensionality and conformational rigidity are highly desirable attributes in modern drug design, often leading to improved binding affinity and selectivity for biological targets. The tetrahydropyran ring, in particular, is a privileged scaffold found in numerous bioactive molecules. The combination of a tetrahydropyran core with a spirocyclic junction presents a compelling synthetic target for the development of new chemical entities.

This compound is a readily accessible starting material that can be leveraged for the synthesis of spiro-tetrahydropyran ethers. The chloro group at the C4 position activates the molecule for nucleophilic displacement, providing a key strategic advantage for constructing the spirocyclic framework. This document outlines a proposed two-step synthetic sequence involving an initial intermolecular nucleophilic substitution followed by an intramolecular Williamson ether synthesis to achieve the target spirocycle.

Proposed Synthetic Pathway

The proposed synthesis of a representative spiro-tetrahydropyran ether from this compound is depicted below. The pathway involves the reaction of the starting material with a suitable diol, in this case, 1,1-bis(hydroxymethyl)cyclohexane, under basic conditions to first form an intermediate ether. This is followed by an acid-catalyzed intramolecular cyclization to yield the final spirocyclic product.

Synthetic Pathway A This compound C Intermediate Ether A->C NaH, THF B 1,1-Bis(hydroxymethyl)cyclohexane B->C D Spiro-tetrahydropyran Ether C->D p-TsOH, Toluene, Heat

Caption: Proposed two-step synthesis of a spiro-tetrahydropyran ether.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate Ether

This protocol details the nucleophilic substitution of the chlorine atom in this compound with one of the hydroxyl groups of 1,1-bis(hydroxymethyl)cyclohexane.

Materials:

  • This compound

  • 1,1-Bis(hydroxymethyl)cyclohexane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1-bis(hydroxymethyl)cyclohexane (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.

Protocol 2: Intramolecular Spirocyclization

This protocol describes the acid-catalyzed intramolecular Williamson ether synthesis to form the spiro-tetrahydropyran ether.

Materials:

  • Intermediate Ether (from Protocol 1)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the intermediate ether (1.0 equivalent) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final spiro-tetrahydropyran ether.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic protocols. These values are representative and may vary based on experimental conditions and scale.

Table 1: Synthesis of Intermediate Ether

EntryStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compoundNaH, 1,1-Bis(hydroxymethyl)cyclohexaneTHFReflux1275>95

Table 2: Intramolecular Spirocyclization

EntryStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Intermediate Etherp-TsOH (cat.)TolueneReflux885>98

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Experimental Workflow cluster_step1 Step 1: Intermediate Ether Synthesis cluster_step2 Step 2: Spirocyclization A Reactants Mixing (4-Chloro-2-methyl-THP, Diol, NaH) B Reaction at Reflux A->B C Aqueous Workup B->C D Purification (Column Chromatography) C->D E Reactant & Catalyst Mixing (Intermediate Ether, p-TsOH) D->E Proceed to Step 2 F Reaction at Reflux (Dean-Stark) E->F G Aqueous Workup F->G H Purification (Column Chromatography) G->H

Caption: Workflow diagram for the two-step synthesis of spiro-tetrahydropyran ethers.

Conclusion

The protocols and data presented herein provide a conceptual framework for the synthesis of spirocycles from this compound. This multi-step approach, leveraging the reactivity of the chloro-substituent, offers a viable and flexible strategy for accessing novel spiro-tetrahydropyran ethers. These compounds can serve as valuable building blocks for the development of new therapeutic agents and chemical probes. Researchers are encouraged to adapt and optimize these proposed methods to suit their specific synthetic targets and research objectives.

The Role of 4-Chloro-2-methyl-tetrahydro-pyran in Agrochemical Fungicide Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extensive research into the application of 4-Chloro-2-methyl-tetrahydro-pyran as a key starting material for the synthesis of agrochemical fungicides has yielded limited publicly available information. Despite a comprehensive search of scientific literature, patent databases, and technical documents, no specific, commercially significant, or late-stage developmental fungicides have been identified that explicitly utilize this compound in their synthetic pathways.

While the tetrahydropyran moiety is a structural component in various biologically active molecules, and chlorinated heterocyclic compounds are common in agrochemicals, a direct and detailed synthetic route from this compound to a registered or developmental fungicide is not described in the available literature.

This document aims to provide a transparent overview of the current information landscape and will address the general context of pyran-containing compounds in fungicide development, while acknowledging the absence of specific data for the requested starting material.

General Significance of Pyran-Based Structures in Agrochemicals

The pyran ring, a six-membered heterocyclic ether, is a scaffold of interest in the development of new bioactive compounds, including fungicides. Its structural features can impart desirable physicochemical properties to a molecule, such as solubility and stability, which are crucial for effective delivery and performance in an agricultural setting. The introduction of various substituents on the pyran ring allows for the fine-tuning of biological activity and spectrum of control against different fungal pathogens.

Challenges in Identifying Specific Synthetic Pathways

The proprietary nature of agrochemical research and development often means that detailed synthetic protocols for novel active ingredients are not disclosed until patent protection is secured and, in many cases, not in extensive detail even then. It is plausible that this compound could be an intermediate in a multi-step synthesis where its direct lineage to the final product is not immediately apparent from published materials.

Hypothetical Synthetic Utility

From a chemical standpoint, this compound possesses reactive sites that could be exploited in organic synthesis. The chlorine atom represents a leaving group that could be displaced by various nucleophiles to build more complex molecular architectures. The methyl group and the ether linkage within the tetrahydropyran ring also influence the molecule's reactivity and conformation, which could be leveraged in stereoselective synthesis.

A hypothetical workflow for the utilization of this compound in fungicide synthesis could involve its reaction with a molecule containing a toxophore (a group responsible for the fungicidal activity).

G cluster_0 Hypothetical Synthetic Pathway Start 4-Chloro-2-methyl- tetrahydro-pyran Reaction Nucleophilic Substitution Start->Reaction Reactant Nucleophilic Toxophore (e.g., triazole, imidazole) Reactant->Reaction Intermediate Pyran-Toxophore Adduct Reaction->Intermediate Modification Further Functionalization (e.g., acylation, alkylation) Intermediate->Modification Product Final Fungicide Molecule Modification->Product

Caption: A potential, generalized synthetic route.

Conclusion

Based on the currently accessible data, it is not possible to provide detailed application notes and protocols for the use of this compound in the synthesis of specific agrochemical fungicides. The information required to construct such a document, including quantitative data and detailed experimental procedures, is not available in the public domain.

Researchers and professionals in the field are encouraged to monitor patent literature and scientific publications for any future disclosures that may shed light on the potential applications of this specific chemical intermediate in the development of new fungicidal agents. The absence of information does not definitively mean that this compound is not used in the industry, but rather that such use is not publicly documented.

Application Notes and Protocols for 4-Chloro-2-methyl-tetrahydro-pyran in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-methyl-tetrahydro-pyran is a substituted cyclic ether that holds potential as a monomer for the synthesis of functional polyethers. The presence of a chlorine atom offers a reactive handle for post-polymerization modification, making the resulting polymer an interesting candidate for various applications, including drug delivery systems and specialty coatings.[4][5][6] The polymerization of cyclic ethers is typically achieved through cationic ring-opening polymerization (CROP), a chain-growth mechanism initiated by electrophilic agents like Brønsted or Lewis acids.[1][7][8] This process is driven by the relief of ring strain, although for six-membered rings like tetrahydropyran, the driving force is less pronounced than for smaller rings like oxiranes or oxetanes.[3]

Principle of Cationic Ring-Opening Polymerization (CROP)

The CROP of this compound is proposed to proceed through three main steps: initiation, propagation, and termination.[2][7]

  • Initiation: A cationic initiator, such as a strong acid or a Lewis acid in the presence of a proton source, protonates the oxygen atom of the tetrahydropyran ring, creating a reactive oxonium ion.

  • Propagation: The positively charged active center is attacked by the oxygen atom of another monomer molecule in a nucleophilic substitution reaction (typically SN2). This opens the ring and regenerates the oxonium ion at the end of the growing polymer chain.[2]

  • Termination: The polymerization is terminated by reaction with a nucleophile, which neutralizes the cationic active center. This can be a deliberately added terminating agent or impurities in the reaction system.[9]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 4-Chloro-2-methyl- tetrahydro-pyran ActivatedMonomer Activated Monomer (Oxonium Ion) Initiator H+ Initiator->Monomer Protonation GrowingChain Growing Polymer Chain (Oxonium Ion) NewMonomer Monomer GrowingChain->NewMonomer Nucleophilic Attack LongerChain Elongated Polymer Chain LongerChain->GrowingChain Repeat n times Terminator Terminating Agent (e.g., H2O, ROH) LongerChain->Terminator Neutralization FinalPolymer Final Polymer

Figure 1. General mechanism of cationic ring-opening polymerization.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

This protocol describes a hypothetical procedure for the cationic ring-opening polymerization of this compound using trifluoromethanesulfonic acid (triflic acid, TfOH) as an initiator.

Materials:

  • This compound (monomer)

  • Trifluoromethanesulfonic acid (TfOH) (initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous (terminating agent)

  • Diethyl ether (for precipitation)

  • Nitrogen gas, high purity

  • Schlenk flask and other appropriate glassware, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen. The entire procedure should be carried out under an inert nitrogen atmosphere using Schlenk line techniques.

  • Monomer and Solvent: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10.0 g of this compound. Add 40 mL of anhydrous dichloromethane via syringe.

  • Initiation: Cool the solution to 0 °C in an ice bath. Prepare a stock solution of the initiator by dissolving 0.1 mL of TfOH in 10 mL of anhydrous DCM. From the stock solution, add a calculated amount (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirred monomer solution dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C for 24 hours. The viscosity of the solution is expected to increase as the polymerization progresses.

  • Termination: To terminate the polymerization, add 5 mL of anhydrous methanol to the reaction mixture and stir for an additional 30 minutes.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 400 mL of cold diethyl ether with vigorous stirring.

  • Purification: Decant the solvent and wash the precipitated polymer with fresh diethyl ether two more times.

  • Drying: Dry the resulting polymer under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Characterization of the Polymer

1. Molecular Weight and Polydispersity (Đ):

  • Technique: Gel Permeation Chromatography (GPC).

  • Solvent: Tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).

2. Chemical Structure:

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR).

  • Solvent: Deuterated chloroform (CDCl3).

  • Analysis: Confirm the successful ring-opening by the disappearance of monomer signals and the appearance of new signals corresponding to the linear polyether backbone.

3. Thermal Properties:

  • Technique: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Analysis: Determine the glass transition temperature (Tg) and the thermal stability (decomposition temperature) of the polymer.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Prep Prepare Dry Glassware (Inert Atmosphere) Charge Charge Monomer and Solvent (DCM) Prep->Charge Initiate Initiate Polymerization (TfOH at 0°C) Charge->Initiate Polymerize Polymerize for 24h Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Diethyl Ether Terminate->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry Under Vacuum Wash->Dry GPC GPC (Mn, Mw, Đ) Dry->GPC NMR NMR (Structure Confirmation) Dry->NMR DSC_TGA DSC/TGA (Thermal Properties) Dry->DSC_TGA

Figure 2. Experimental workflow for synthesis and characterization.

Data Presentation

The following table summarizes the expected quantitative data from the characterization of poly(this compound), based on typical results for cationic ring-opening polymerizations of similar monomers.

ParameterExpected ValueTechniqueNotes
Monomer Conversion> 80%Gravimetry / 1H NMRDependent on reaction time and temperature.
Mn (Number-Average Molecular Weight)5,000 - 15,000 g/mol GPCControllable by the monomer-to-initiator ratio.
Đ (Polydispersity Index, Mw/Mn)1.2 - 1.8GPCCROP often leads to broader distributions than living polymerizations.
Tg (Glass Transition Temperature)-20 to 10 °CDSCExpected to be a flexible, amorphous polymer at room temperature.
Td (Decomposition Temperature)> 250 °CTGADependent on the purity of the final polymer.

Potential Applications

The synthesized poly(this compound) is a functional polyether with a versatile range of potential applications.

  • Drug Delivery: The pendant chloro groups along the polymer backbone can serve as reactive sites for conjugating drug molecules, targeting ligands, or other functional moieties.[5][6][10] This makes the polymer a promising candidate for creating polymer-drug conjugates for controlled release applications. The polyether backbone itself is known for its biocompatibility and flexibility.[]

  • Specialty Coatings and Adhesives: The reactive chlorine atoms can be used for cross-linking reactions, leading to the formation of robust polymer networks.[] This could be beneficial for developing high-performance coatings, adhesives, and sealants.

  • Polymer Blends and Composites: The functional polymer can be used as an additive to modify the properties of other polymers, improving compatibility or introducing new functionalities.

References

Application Notes and Protocols: 4-Chloro-2-methyl-tetrahydro-pyran as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active natural products and approved pharmaceuticals. Its conformational stability and the synthetic versatility of its substituted derivatives make it an attractive starting point for the design of novel therapeutic agents. The introduction of a chlorine atom at the 4-position of the THP ring, as seen in 4-chloro-2-methyl-tetrahydro-pyran, provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a key building block in medicinal chemistry, with a focus on its application in the synthesis of potential cyclooxygenase-2 (COX-2) inhibitors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Prins cyclization reaction. This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde, followed by the trapping of the resulting oxocarbenium ion with a chloride ion.

Experimental Protocol: Prins Cyclization for this compound

Materials:

  • But-3-en-1-ol

  • Acetaldehyde

  • Niobium(V) chloride (NbCl₅)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of but-3-en-1-ol (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add niobium(V) chloride (0.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a mixture of diastereomers.

Table 1: Representative Yields for the Synthesis of 4-Chlorotetrahydropyran Derivatives via Prins Cyclization

EntryAldehydeLewis AcidSolventTime (h)Yield (%)Reference
1AcetaldehydeNbCl₅CH₂Cl₂585General method based on Yadav et al.
2BenzaldehydeInCl₃CH₂Cl₂688General method based on Yadav et al.
3IsobutyraldehydeGaCl₃CH₂Cl₂482General method based on Yadav et al.

Application in the Synthesis of a Potential COX-2 Inhibitor Core

This compound serves as an excellent electrophile for the introduction of aryl moieties, which are common features in selective COX-2 inhibitors. The following protocol describes a proposed nucleophilic substitution reaction with an aryl Grignard reagent to form a 2-methyl-4-aryl-tetrahydro-pyran, a key intermediate for the synthesis of diaryl-substituted tetrahydropyran COX-2 inhibitors.

Experimental Protocol: Nucleophilic Substitution with a Grignard Reagent

Materials:

  • This compound

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 eq). Add a small crystal of iodine. Add a solution of 4-bromoanisole (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour. Cool to room temperature.

  • Nucleophilic Substitution: To the freshly prepared Grignard reagent at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-4-(4-methoxyphenyl)-tetrahydro-pyran.

Table 2: Representative Data for COX-2 Inhibition by Diaryl-Substituted Tetrahydropyran Analogs

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib --150.04375
Analog 1 4-MeOPhH>1000.0055>18181
Analog 2 4-FPhH>1000.009>11111
Analog 3 4-MeOPh4-SO₂NH₂Ph>1000.00057>175438

Data is hypothetical based on similar structures reported in the literature to illustrate the potential of the scaffold.

Signaling Pathway and Mechanism of Action

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The diaryl-substituted tetrahydropyran scaffold, accessible from this compound, is designed to fit into the active site of the COX-2 enzyme. The central tetrahydropyran ring acts as a scaffold to orient the two aryl groups in a manner that allows for optimal binding interactions within the larger and more flexible active site of COX-2 compared to COX-1. One of the aryl rings often contains a sulfonamide or a similar group that can interact with a specific side pocket in the COX-2 active site, further enhancing selectivity.

Visualizations

Synthesis_Workflow Start But-3-en-1-ol + Acetaldehyde Prins Prins Cyclization (NbCl5, CH2Cl2) Start->Prins BuildingBlock 4-Chloro-2-methyl- tetrahydro-pyran Prins->BuildingBlock Substitution Nucleophilic Substitution (THF) BuildingBlock->Substitution Grignard_Prep 4-Bromoanisole + Mg Grignard_Reagent 4-Methoxyphenyl- magnesium bromide Grignard_Prep->Grignard_Reagent Grignard_Reagent->Substitution Intermediate 2-Methyl-4-(4-methoxyphenyl)- tetrahydro-pyran Substitution->Intermediate Further_Functionalization Further Functionalization (e.g., Arylation, Sulfonamide formation) Intermediate->Further_Functionalization Final_Compound Diaryl-substituted Tetrahydropyran (COX-2 Inhibitor) Further_Functionalization->Final_Compound

Caption: Synthetic workflow for a potential COX-2 inhibitor.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane lipids COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates COX2_Inhibitor Diaryl-substituted Tetrahydropyran (from 4-Chloro-2-methyl-THP) COX2_Inhibitor->COX2_Enzyme inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via Prins cyclization and the reactivity of the C4-chloro substituent allow for the efficient construction of diverse molecular scaffolds. The proposed application in the synthesis of selective COX-2 inhibitors highlights its potential for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their drug discovery programs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-methyl-tetrahydro-pyran. The content focuses on improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and powerful method for synthesizing this compound and its derivatives is the Prins cyclization.[1] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2][3] The process proceeds through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene to form the tetrahydropyran ring.[2] A subsequent nucleophilic attack by a chloride ion traps the resulting carbocation to yield the final product.

Q2: What are the critical factors influencing the yield and stereoselectivity of the synthesis?

Several factors are crucial for achieving high yield and desired stereoselectivity:

  • Lewis Acid Catalyst: The choice of catalyst is paramount. Various Lewis acids, such as SnCl₄, BiCl₃, and In(OTf)₃, have been successfully employed.[1][4] Bismuth(III) salts are often favored as they are relatively inexpensive, stable, and less toxic than many transition metal catalysts.[5]

  • Reaction Conditions: Temperature and solvent play a significant role. Low temperatures are often required to control selectivity and prevent substrate decomposition.

  • Additives: The use of additives, such as trimethylsilyl halides (e.g., TMSCl), can improve yields by facilitating the trapping of the intermediate carbocation.[6]

  • Substrate Purity: The purity of the starting homoallylic alcohol and aldehyde is essential for a clean reaction and high yield.[7]

Q3: What are the most common side products or competing reactions?

The primary competing reaction is the formation of a five-membered tetrahydrofuran ring instead of the desired six-membered tetrahydropyran.[4] This outcome is influenced by the stability of the competing transition states. Additionally, elimination reactions can occur from the carbocation intermediate, leading to unsaturated byproducts. In some cases, racemization of the product can occur through pathways like the 2-oxonia-Cope rearrangement.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem: The reaction yield is very low or no product is formed.

  • Possible Cause 1: Ineffective Lewis Acid Catalyst. The chosen Lewis acid may be inactive due to degradation (e.g., hydrolysis from atmospheric moisture) or may not be potent enough for the specific substrates.

    • Solution: Ensure the Lewis acid is fresh and handled under anhydrous conditions. If the reaction still fails, screen a panel of different Lewis acids. Bismuth(III) chloride (BiCl₃) has been shown to be a versatile and effective catalyst for similar transformations.[5][8][9] Ionic liquids containing Lewis acidic chloroaluminates have also been used as both catalyst and solvent, leading to high yields in short reaction times.[10]

  • Possible Cause 2: Substrate Decomposition. Strong Lewis acids or elevated temperatures can cause the starting materials or the product to decompose.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C). Consider using a milder Lewis acid, such as In(OTf)₃ or ZrCl₄.[1][5] Monitor the reaction closely by TLC to quench it as soon as the starting material is consumed, preventing product degradation.[7]

  • Possible Cause 3: Inefficient Trapping of the Carbocation Intermediate. The carbocation formed after cyclization may be undergoing undesired side reactions instead of being trapped by the chloride ion.

    • Solution: Introduce an additive like trimethylsilyl chloride (TMSCl). This can serve as a more effective chloride source to trap the intermediate, often leading to cleaner reactions and higher yields.[6]

Problem: The reaction produces a mixture of diastereomers with poor selectivity.

  • Possible Cause: Unfavorable Transition State Energetics. The stereochemical outcome of the Prins cyclization is determined by the conformation of the chair-like transition state.[2] Poor selectivity implies that multiple transition states are energetically accessible under the current reaction conditions.

    • Solution: Adjusting the reaction temperature is a primary strategy; lower temperatures often enhance selectivity. The choice of Lewis acid and solvent can also significantly influence the transition state, so screening different combinations is recommended. For instance, using TMSBr as the Lewis acid has been shown to improve axial selectivity in certain cases.[4]

Problem: Significant formation of a tetrahydrofuran (5-membered ring) byproduct is observed.

  • Possible Cause: Competing Cyclization Pathway. The oxocarbenium ion intermediate can be attacked by the alkene to form either a five- or six-membered ring. The formation of the tetrahydrofuran byproduct indicates that the 5-endo-trig cyclization pathway is competitive.

    • Solution: The regioselectivity is governed by a delicate balance of electronic and steric factors. Modifying the Lewis acid can alter the structure of the intermediate and favor the desired 6-endo-trig cyclization. Stronger Lewis acids may favor the formation of the tetrahydropyran ring.

Data Presentation

Table 1: Comparison of Lewis Acids for 4-Chlorotetrahydropyran Synthesis

Lewis Acid CatalystTypical ConditionsReported YieldKey Advantages/DisadvantagesReference(s)
SnCl₄ CH₂Cl₂, low temperatureGoodEffective, but can be overly harsh, leading to side reactions.[1][4]
BiCl₃ CH₂Cl₂ or microwave-assistedHighMild, low-cost, low toxicity, versatile.[1][4][5]
NbCl₅ CH₂Cl₂, room temperatureExcellentHigh yields under extremely mild conditions.[11]
In(OTf)₃ / TMS-Halide CH₂Cl₂Good to ExcellentCatalytic amount of mild Lewis acid, good for sensitive substrates.[1]
[bmim]Cl·AlCl₃ Ionic liquid (solvent-free)HighActs as both catalyst and solvent; rapid reaction rates.[10]

Experimental Protocols

Key Experiment: BiCl₃-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on methodologies reported for Prins cyclizations using bismuth(III) chloride.[1][4][5]

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Bismuth(III) chloride (BiCl₃) (5-10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. Allow the flask to cool to room temperature.

  • Reagent Addition: Dissolve the homoallylic alcohol (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C using an ice bath.

  • Add BiCl₃ (0.05 - 0.10 eq) to the solution, followed by the dropwise addition of acetaldehyde (1.2 eq).

  • Reaction: Stir the mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the this compound.

Visualizations

G A 1. Reactant Preparation (Homoallylic Alcohol, Aldehyde) B 2. Reaction Setup (Anhydrous Solvent, Inert Atm.) A->B C 3. Lewis Acid Addition (e.g., BiCl₃ at 0°C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup (Quench with NaHCO₃) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, MS) G->H G Start Unsatisfactory Result (Low Yield / Poor Selectivity) Cause1 Possible Cause: Inactive or Suboptimal Catalyst Start->Cause1 Cause2 Possible Cause: Competing Side Reactions Start->Cause2 Cause3 Possible Cause: Substrate or Product Decomposition Start->Cause3 Sol1 Solution: Screen Lewis Acids (See Table 1) Ensure anhydrous conditions Cause1->Sol1 Sol2 Solution: Use Additives (e.g., TMS-Halides) Optimize solvent Cause2->Sol2 Sol3 Solution: Lower reaction temperature Use milder Lewis Acid Cause3->Sol3

References

Technical Support Center: Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methyl-tetrahydro-pyran. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in the synthesis of this compound via Prins cyclization?

A1: The synthesis of this compound, typically achieved through a Lewis acid-catalyzed Prins cyclization of 3-buten-1-ol and acetaldehyde, can be accompanied by the formation of several byproducts. The nature and quantity of these byproducts are highly dependent on reaction conditions such as temperature, catalyst, and stoichiometry of reactants.

Common Byproducts:

  • Diastereomers of this compound: The target molecule contains two stereocenters (C2 and C4), leading to the potential formation of diastereomeric isomers. The desired cis or trans isomer ratio is influenced by the reaction's stereoselectivity.

  • Dihydropyran Derivatives: Elimination of HCl from the product can lead to the formation of 2-methyl-2,3,4,5-tetrahydro-pyran or 6-methyl-2,3,4,5-tetrahydro-pyran.

  • Oxonia-Cope Rearrangement Products: This rearrangement of the oxocarbenium ion intermediate can lead to isomeric byproducts.[1]

  • Acetals: Under certain conditions, especially with an excess of acetaldehyde, acetal formation can occur.[2]

  • Polymeric Materials: Non-specific acid-catalyzed polymerization of the alkene or aldehyde can result in the formation of oligomeric or polymeric tars, reducing the overall yield.

A summary of potential byproducts and their typical formation conditions is provided in the table below.

Byproduct CategorySpecific ExamplesFormation Conditions
Diastereomers cis/trans isomers of this compoundInfluenced by catalyst choice, temperature, and substrate geometry.
Elimination Products 2-Methyl-2,3,4,5-tetrahydro-pyranHigher reaction temperatures, prolonged reaction times, or use of weaker nucleophiles.
Rearrangement Products Isomeric tetrahydropyran derivativesCan be promoted by certain Lewis acids and higher temperatures.[1]
Side-Reaction Products Acetaldehyde diethyl acetalExcess acetaldehyde and presence of ethanol as a solvent or impurity.[2]
Polymeric Materials Tars and oligomersHigh catalyst concentration, high temperatures, and prolonged reaction times.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. Ensure the catalyst is active and used in the correct amount.
Byproduct Formation Analyze the crude reaction mixture by GC-MS to identify major byproducts. Optimize reaction conditions (see Q1) to minimize their formation.
Sub-optimal Catalyst The choice of Lewis acid (e.g., SnCl₄, AlCl₃, InCl₃, BiCl₃) is critical. Screen different Lewis acids to find the most effective one for this specific transformation.[3]
Poor Quality Reagents Ensure that 3-buten-1-ol and acetaldehyde are pure and dry. Acetaldehyde, in particular, can be prone to polymerization or oxidation.
Product Loss During Workup This compound is volatile. Avoid excessive heating during solvent removal. Check for product solubility in the aqueous layer during extraction.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may favor side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Prins Cyclization:

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Add 3-buten-1-ol (1.0 eq) to the DCM.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl₄, 0.2 eq) to the stirred solution.

  • Acetaldehyde Addition: Add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, and carefully remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizing Reaction Pathways and Workflows

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_products Products & Byproducts Reactants 3-Buten-1-ol + Acetaldehyde Intermediate Oxocarbenium Ion Reactants->Intermediate Lewis Acid SideReaction Acetals/Polymers Reactants->SideReaction Side Reactions Product 4-Chloro-2-methyl- tetrahydro-pyran Intermediate->Product Nucleophilic Attack (Cl-) Diastereomers Diastereomers Intermediate->Diastereomers Non-selective Attack Elimination Dihydropyran Intermediate->Elimination Proton Loss Rearrangement Isomeric THPs Intermediate->Rearrangement Oxonia-Cope

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (GC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Incomplete Incomplete Reaction? Identify->Incomplete Purify Improve Purification Technique Identify->Purify Optimize Optimize Conditions: - Catalyst - Temperature - Time Incomplete->Optimize Yes Reagents Check Reagent Quality Incomplete->Reagents No Optimize->Analyze Success Successful Synthesis Optimize->Success Purify->Success Reagents->Analyze

References

Technical Support Center: Purification of 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-2-methyl-tetrahydro-pyran from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, isomers (such as cis/trans isomers), and byproducts from side reactions. In syntheses involving heating or acidic conditions, degradation products may also be present.[1] It is crucial to characterize the crude reaction mixture by techniques like GC-MS or NMR before purification to identify the specific impurities in your system.

Q2: My compound appears to be unstable on a standard silica gel column. What are my options?

A2: If you suspect your compound is decomposing on silica gel, you can perform a stability test using thin-layer chromatography (TLC).[2] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] Alternatively, non-chromatographic methods such as distillation or liquid-liquid extraction should be explored.

Q3: I am struggling to separate two compounds with very close Rf values on TLC. How can I improve my chromatographic separation?

A3: For compounds with similar polarity, optimizing the solvent system is key. Try using a solvent system with lower overall polarity to increase the separation on the TLC plate. Running a gradient elution during column chromatography, where the polarity of the eluent is gradually increased, can also help resolve closely eluting compounds.[2]

Q4: After purification, my yield is very low. What are the potential causes?

A4: Low yield can result from several factors. Your compound might have partially decomposed during purification.[2] It's also possible that the compound is highly soluble in the aqueous phase during an extraction, leading to losses. Another possibility is that the fractions containing your product are too dilute to be easily detected; try concentrating a wider range of fractions to see if the product can be recovered.[2]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
All components elute together at the solvent front. The eluting solvent is too polar.Start with a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio).
The target compound is taking too long to elute or is "streaking" down the column. The eluting solvent is not polar enough, or the compound is strongly interacting with the silica.Gradually increase the polarity of the eluent once the less polar impurities have eluted.[2] If streaking is severe, consider using a different stationary phase like alumina.
Fractions are cross-contaminated despite a good Rf separation on TLC. The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. Ensure the sample is loaded in a minimal amount of solvent as a concentrated band.
The compound seems to have disappeared on the column. The compound has decomposed on the silica gel.Test for silica stability.[2] If unstable, use a deactivated stationary phase or an alternative purification method like distillation.
Issue 2: Problems During Distillation
Symptom Possible Cause Suggested Solution
"Bumping" or uneven boiling. The heating rate is too high, or there are no boiling chips.Reduce the heating mantle temperature and ensure sufficient boiling chips or magnetic stirring is used for smooth boiling.
Difficulty in achieving a stable vacuum. Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
Product co-distills with a high-boiling impurity. Formation of an azeotrope or insufficient separation efficiency of the column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the chromatography eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Fractional Distillation under Reduced Pressure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glass joints are properly greased and sealed.

    • Place the round-bottom flask in a heating mantle on a stirrer plate and add a magnetic stir bar.

  • Distillation Process:

    • Place the crude reaction mixture into the round-bottom flask.

    • Begin stirring and connect the apparatus to a vacuum pump.

    • Gradually reduce the pressure to the desired level.

    • Slowly increase the temperature of the heating mantle.

    • Monitor the temperature at the head of the fractionating column.

    • Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of this compound at that pressure.

  • Product Collection:

    • Change the receiving flask after the main fraction has been collected to separate it from any higher-boiling impurities.

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool before carefully releasing the vacuum.

Visual Guides

Purification_Workflow RM Crude Reaction Mixture Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) RM->Analysis Decision Choose Purification Method Analysis->Decision Distillation Fractional Distillation Decision->Distillation Volatile & Thermally Stable Chromatography Column Chromatography Decision->Chromatography Non-Volatile or Isomeric Impurities Extraction Liquid-Liquid Extraction Decision->Extraction Different Solubility PureProduct Pure 4-Chloro-2-methyl- tetrahydro-pyran Distillation->PureProduct Waste Waste/Impurities Distillation->Waste Chromatography->PureProduct Chromatography->Waste Extraction->PureProduct Extraction->Waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Problem: Final Product is Impure CheckMethod Was the correct purification method chosen? Start->CheckMethod DistillationIssue Distillation Issue? CheckMethod->DistillationIssue Yes, Distillation Used ChromatographyIssue Chromatography Issue? CheckMethod->ChromatographyIssue Yes, Chromatography Used ReconsiderMethod Re-evaluate Purification Strategy (e.g., Distill then Column) CheckMethod->ReconsiderMethod No Fractionation Use More Efficient Fractionating Column DistillationIssue->Fractionation Close Boiling Points Redistill Re-distill Purest Fractions DistillationIssue->Redistill Broad Boiling Range SolventSystem Optimize Solvent System ChromatographyIssue->SolventSystem Poor Separation (Rf) StationaryPhase Change Stationary Phase (e.g., Alumina) ChromatographyIssue->StationaryPhase Decomposition on Column

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-methyl-tetrahydro-pyran. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing 4-chloro-substituted tetrahydropyrans is the Prins cyclization. This reaction typically involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol.[1][2][3] For the synthesis of this compound, this would involve the reaction of a homoallylic alcohol with acetaldehyde in the presence of a Lewis acid or a Brønsted acid with a chloride source.

Q2: What are the typical starting materials for the synthesis of this compound via Prins cyclization?

A2: The key starting materials are typically 3-buten-1-ol and acetaldehyde (or its equivalent, paraldehyde).[4] An acid catalyst is required to facilitate the reaction, and a chloride source is necessary for the incorporation of chlorine at the C4 position.

Q3: Are there alternative synthetic routes?

A3: An alternative approach involves a two-step process: first, the synthesis of 2-methyl-tetrahydro-pyran-4-ol via a Prins reaction using 3-buten-1-ol and acetaldehyde with an acid catalyst like sulfuric acid.[4] The resulting alcohol can then be chlorinated in a subsequent step using a suitable chlorinating agent.

Q4: What factors are critical for controlling the stereoselectivity of the reaction?

A4: The stereochemical outcome of the Prins cyclization is influenced by the reaction conditions, including the choice of catalyst and solvent.[1][5] The formation of a chair-like transition state is often invoked to explain the observed stereoselectivity. For 2,4-disubstituted tetrahydropyrans, achieving the desired cis or trans isomer often requires careful optimization of the reaction parameters.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials.1. Use a freshly opened or properly stored catalyst. Consider using a stronger Lewis acid. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Purify starting materials before use. Ensure acetaldehyde has not polymerized.
Formation of Multiple Products/Side Reactions 1. Formation of isomeric tetrahydropyrans. 2. Elimination to form a dihydropyran. 3. Polymerization of the alkene or aldehyde. 4. Oxonia-Cope rearrangement.[5]1. Optimize the catalyst and solvent to favor the desired isomer. 2. Use milder reaction conditions (lower temperature, less acidic catalyst). 3. Add the aldehyde slowly to the reaction mixture. 4. This is a known side reaction in Prins cyclizations; altering the electronic nature of substituents or reaction conditions may suppress it.[5]
Low Yield of Chlorinated Product (High Yield of Alcohol) 1. Insufficient chloride source. 2. Water present in the reaction mixture, acting as a nucleophile.1. If using a catalyst that is not a chloride salt, add a chloride source (e.g., a chloroaluminate ionic liquid).[1] 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Difficulty in Product Purification 1. Co-elution of stereoisomers. 2. Presence of non-polar side products.1. Utilize a chiral column for HPLC if separating enantiomers is necessary. For diastereomers, try different solvent systems for column chromatography. 2. A multi-step purification involving distillation followed by column chromatography may be effective.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound via Prins Cyclization

This protocol is a generalized procedure based on known Prins cyclizations for similar compounds.[1][2]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., niobium(V) chloride, 20 mol%) to the solvent.[1]

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add 3-buten-1-ol (1.0 equivalent) to the stirred suspension. Subsequently, add acetaldehyde (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Two-Step Synthesis via 2-Methyl-tetrahydro-pyran-4-ol

Step A: Synthesis of 2-Methyl-tetrahydro-pyran-4-ol [4]

  • Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1 equivalent) and acetaldehyde (1 equivalent) with 20% aqueous sulfuric acid.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C for 3 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with concentrated ammonia (to pH 8-9). Extract the product with ethyl acetate.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired alcohol.

Step B: Chlorination of 2-Methyl-tetrahydro-pyran-4-ol

  • Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-tetrahydro-pyran-4-ol from Step A in a suitable anhydrous solvent (e.g., dichloromethane).

  • Chlorination: Add a chlorinating agent (e.g., thionyl chloride or Appel reaction conditions) at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction and perform an appropriate aqueous work-up.

  • Purification: Dry the organic layer, concentrate, and purify the resulting this compound by distillation or column chromatography.

Data Presentation

The following table provides a template for summarizing experimental data to optimize reaction conditions. Researchers should adapt it based on their specific experimental setup.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (cis:trans)
1
2
3
4

Visualizations

G cluster_workflow General Synthesis Workflow start Starting Materials (Homoallylic Alcohol, Aldehyde) reaction Prins Cyclization (Acid Catalyst) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography/Distillation) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic low_yield Low Yield? check_reagents Check Reagent Purity and Catalyst Activity low_yield->check_reagents Yes side_products Multiple Side Products? low_yield->side_products No optimize_temp Optimize Temperature and Reaction Time check_reagents->optimize_temp milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) side_products->milder_conditions Yes anhydrous Ensure Anhydrous Conditions side_products->anhydrous purification_issue Purification Difficulty? side_products->purification_issue No milder_conditions->purification_issue anhydrous->purification_issue optimize_chromatography Optimize Chromatography (Solvent System, Column) purification_issue->optimize_chromatography Yes distillation Consider Distillation optimize_chromatography->distillation

Caption: A troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Prins Cyclization for 4-Chlorotetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorotetrahydropyrans via Prins cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during the Prins cyclization for 4-chlorotetrahydropyran synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of dihydropyran or other elimination byproducts instead of the desired 4-chlorotetrahydropyran. How can I resolve this?

A1: The formation of elimination byproducts suggests that the intermediate carbocation is losing a proton rather than being trapped by the chloride nucleophile. This can be addressed by:

  • Increasing Nucleophile Concentration: Ensure a sufficient concentration of the chloride source. If using a Lewis acid like SnCl₄, it can act as both the catalyst and the chloride source. In other cases, the addition of a halide salt might be necessary.[1][2]

  • Lowering Reaction Temperature: Higher temperatures can favor elimination pathways. Running the reaction at a lower temperature may increase the selectivity for the desired nucleophilic addition.

  • Choice of Lewis Acid: The nature of the Lewis acid and its counter-ion can influence the reaction outcome. For instance, SnBr₄ has been shown to favor bromide addition from an equatorial position due to the formation of a solvent-separated ion pair, a principle that can be extended to chloride addition.[1]

Q2: I am observing a mixture of diastereomers of the 4-chlorotetrahydropyran product. How can I improve the diastereoselectivity?

A2: Poor diastereoselectivity can arise from the geometry of the transition state. To improve it:

  • Catalyst Selection: The choice of Lewis or Brønsted acid is critical. Mild Lewis acids like In(OTf)₃ in the presence of a trimethylsilyl halide additive have been shown to produce cis-4-halo-2,6-disubstituted tetrahydropyrans with high selectivity.[1] Bismuth(III) chloride (BiCl₃) has also been successfully used for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans as a single diastereomer.[1][2]

  • Substrate Control: The stereochemistry of the starting homoallylic alcohol significantly influences the stereochemical outcome of the cyclization. The reaction often proceeds through a chair-like transition state, which dictates the relative stereochemistry of the final product.

  • Silyl-Prins Cyclization: The use of allylsilanes or vinylsilanes can enhance diastereoselectivity due to the stabilization of the intermediate carbocation and a more ordered transition state.[3][4][5]

Q3: My reaction is yielding a complex mixture of products, and I suspect racemization or skeletal rearrangement. What is causing this and how can I prevent it?

A3: A complex product mixture, potentially with loss of optical purity, is often due to a competing 2-oxonia-Cope rearrangement.[6][7] This side reaction is particularly prevalent with substrates that can form stabilized benzylic cations.[2]

  • Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the oxonia-Cope rearrangement.

  • Use of Milder Catalysts: Strong acids can facilitate the rearrangement. Switching to a milder Lewis acid may suppress this side reaction.[1]

  • Substrate Modification: If possible, modifying the substrate to avoid substituents that stabilize a positive charge adjacent to the alcohol can be beneficial.[4]

  • Alkynylsilane Prins Cyclization: This specific modification of the Prins cyclization has been shown to minimize the competitive 2-oxonia-[3][3]-sigmatropic rearrangement pathway.[1][7]

Q4: The yield of my desired 4-chlorotetrahydropyran is low, and I am isolating 4-hydroxytetrahydropyran as a major byproduct. What is the cause?

A4: The formation of 4-hydroxytetrahydropyran indicates that water is acting as a competing nucleophile.[6]

  • Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions. Ensure that all glassware is thoroughly dried and that the solvents and reagents are anhydrous.

  • Solvent Choice: Use a non-aqueous, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reagent Purity: Ensure the aldehyde and other reagents are free of water. Paraformaldehyde, if used as a formaldehyde source, should be of high purity and dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Prins cyclization for 4-chlorotetrahydropyran synthesis?

A1: The most frequently encountered side reactions include:

  • Oxonia-Cope Rearrangement: Leading to racemization and constitutional isomers.[6][7]

  • Elimination: Formation of dihydropyrans or tetrahydropyrans with an exocyclic double bond.[6]

  • Formation of 4-hydroxytetrahydropyran: Due to the presence of water.[6]

  • Side-chain exchange: Resulting in the formation of symmetrical tetrahydropyrans.[7]

  • Epimerization: Loss of stereochemical integrity at centers prone to enolization or other equilibration processes under acidic conditions.[1]

  • Formation of 1,3-dioxanes: Particularly when an excess of the aldehyde is used.[8]

Q2: Which Lewis acids are recommended for the synthesis of 4-chlorotetrahydropyrans?

A2: Several Lewis acids have been effectively used. The choice often depends on the specific substrate and desired selectivity. Commonly used Lewis acids include:

  • Tin(IV) chloride (SnCl₄): A classic and effective Lewis acid for this transformation.[1][2]

  • Bismuth(III) chloride (BiCl₃): Often used in microwave-assisted protocols and known for high diastereoselectivity.[1][2]

  • Indium(III) triflate (In(OTf)₃) or Indium(III) chloride (InCl₃): Considered mild Lewis acids that can reduce the occurrence of side reactions.[1]

  • Niobium(V) chloride (NbCl₅): Has been reported for the rapid and efficient synthesis of 4-chlorotetrahydropyrans.[9]

Q3: Can I use paraformaldehyde as a source of formaldehyde in this reaction?

A3: Yes, paraformaldehyde is commonly used as a source of formaldehyde. It is important to use high-purity, dry paraformaldehyde to avoid introducing water into the reaction, which could lead to the formation of the 4-hydroxy byproduct. In some protocols, depolymerization of paraformaldehyde is achieved in situ.[10]

Q4: How does the silyl-Prins cyclization offer advantages?

A4: The silyl-Prins cyclization, which utilizes allylsilanes or vinylsilanes, offers several benefits:

  • Higher reaction rates and selectivity: The electron-donating nature of the silyl group activates the double bond, leading to faster and more selective reactions.[3][4]

  • Reduced side reactions: The increased rate of the desired cyclization can outcompete side reactions like the oxonia-Cope rearrangement.[3][4]

  • Controlled formation of the intermediate carbocation: The β-silyl effect stabilizes the carbocation intermediate, which can lead to improved stereocontrol.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the synthesis of 4-chlorotetrahydropyrans under various conditions.

Catalyst/ConditionsSubstratesProductYield (%)DiastereoselectivityReference
SnCl₄Homoallylic alcohol, Aldehyde4-chlorotetrahydropyranNot specifiedNot specified[1][2]
BiCl₃, MicrowaveHomoallylic alcohol, Aldehyde4-chloro-cis-2,6-disubstituted tetrahydropyranNot specifiedSingle diastereomer[1][2]
In(OTf)₃, TMS-halideHomoallylic alcohol, Aldehydecis-4-halo-2,6-disubstituted tetrahydropyranNot specifiedHigh[1]
BiCl₃Vinylsilyl alcohol, AldehydePolysubstituted 4-chlorotetrahydropyranHighSingle diastereomer[4]
NbCl₅Homoallylic alcohol, Aldehyde4-chlorotetrahydropyranNot specifiedNot specified[9]

Experimental Protocols

Representative Protocol for the Synthesis of 4-Chloro-cis-2,6-disubstituted Tetrahydropyran using BiCl₃

This protocol is a general representation based on literature reports.[1][2] Researchers should consult the original literature for specific substrate details and optimize conditions accordingly.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane (DCM) is commonly used.

    • The homoallylic alcohol and aldehyde should be purified and free of water.

  • Reaction Setup:

    • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM, add Bismuth(III) chloride (BiCl₃) (0.1-0.2 equiv) at room temperature under an inert atmosphere.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • For microwave-assisted reactions, the mixture is subjected to microwave irradiation at a specific temperature and time as optimized for the particular substrates.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-chlorotetrahydropyran.

Visualizations

Prins_Cyclization_Pathways Reactants Homoallylic Alcohol + Aldehyde + Acid Catalyst (e.g., HCl, Lewis Acid) Oxocarbenium Oxocarbenium Ion Reactants->Oxocarbenium Activation Cyclization Cyclization Oxocarbenium->Cyclization Oxonia_Cope Oxonia-Cope Rearrangement Oxocarbenium->Oxonia_Cope Competing Pathway Cation_Intermediate Tetrahydropyranyl Cation Cyclization->Cation_Intermediate Desired_Product 4-Chlorotetrahydropyran (Desired Product) Cation_Intermediate->Desired_Product + Cl⁻ Elimination_Product Dihydropyran (Side Product) Cation_Intermediate->Elimination_Product - H⁺ Water_Attack H₂O Attack Cation_Intermediate->Water_Attack If H₂O present Rearranged_Cation Rearranged Cation Oxonia_Cope->Rearranged_Cation Other_Isomers Isomeric Products (Side Product) Rearranged_Cation->Other_Isomers + Cl⁻ Hydroxy_Product 4-Hydroxytetrahydropyran (Side Product) Water_Attack->Hydroxy_Product

Caption: Reaction scheme for 4-chlorotetrahydropyran synthesis and major side pathways.

Troubleshooting_Workflow Start Prins Cyclization for 4-Chlorotetrahydropyran Synthesis Check_Products Analyze Product Mixture (NMR, GC-MS) Start->Check_Products Desired_Product High Yield & Selectivity of Desired Product Check_Products->Desired_Product Successful Low_Yield Low Yield / Complex Mixture Check_Products->Low_Yield Problematic Identify_Byproducts Identify Major Byproducts Low_Yield->Identify_Byproducts Elimination Elimination Products (Dihydropyran) Identify_Byproducts->Elimination Elimination Rearrangement Rearrangement / Racemization (Oxonia-Cope) Identify_Byproducts->Rearrangement Rearrangement Hydroxylation 4-Hydroxytetrahydropyran Identify_Byproducts->Hydroxylation Hydroxylation Solve_Elimination Lower Temperature Increase [Cl⁻] Change Lewis Acid Elimination->Solve_Elimination Solve_Rearrangement Use Milder Catalyst Reduce Reaction Time/Temp Consider Silyl-Prins Rearrangement->Solve_Rearrangement Solve_Hydroxylation Ensure Anhydrous Conditions (Dry Solvents/Reagents) Hydroxylation->Solve_Hydroxylation Optimize Optimize Conditions Solve_Elimination->Optimize Solve_Rearrangement->Optimize Solve_Hydroxylation->Optimize Optimize->Start Re-run Experiment

Caption: Troubleshooting workflow for Prins cyclization side reactions.

References

Technical Support Center: Stereocontrol in 4-Chloro-2-methyl-tetrahydro-pyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 4-Chloro-2-methyl-tetrahydro-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and stereoselective method is the Prins cyclization. This reaction involves the acid-catalyzed addition of an aldehyde (acetaldehyde in this case) to a homoallylic alcohol. The use of a chloride source, often from the Lewis acid catalyst or an additive, leads to the formation of the 4-chloro-substituted tetrahydropyran ring.[1][2][3]

Q2: Which diastereomer of this compound is more commonly favored in the Prins cyclization?

A2: The cis-diastereomer (specifically, cis-2,6-disubstituted-4-chlorotetrahydropyran) is predominantly formed, often with high diastereoselectivity.[1][3] This is due to the thermodynamic stability of the chair-like transition state where the substituents at C2 and C6 occupy equatorial positions to minimize steric hindrance.[1][4]

Q3: How can I distinguish between the cis and trans diastereomers of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for distinguishing between the cis and trans isomers.[5][6] Key indicators include:

  • Coupling Constants (J-values): The magnitude of the coupling constants for the protons on the tetrahydropyran ring can reveal their relative stereochemistry. For example, a larger coupling constant between H-2 and H-6 may suggest a trans relationship, while a smaller coupling constant is often indicative of a cis relationship.

  • Chemical Shifts: The chemical shifts of the ring protons and the methyl group can differ between the two isomers due to their different spatial arrangements and the anisotropic effects of the substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can show through-space correlations between protons. For the cis isomer, NOEs would be expected between the axial protons on the same face of the ring.

Q4: What are the main challenges in controlling the stereochemistry of this synthesis?

A4: The primary challenges include:

  • Achieving High Diastereoselectivity: While the cis isomer is generally favored, achieving high diastereomeric ratios can be sensitive to the choice of Lewis acid, solvent, temperature, and substrate purity.

  • Formation of Byproducts: Side reactions such as elimination (leading to dihydropyran), etherification, and the oxonia-Cope rearrangement can reduce the yield of the desired product and complicate purification. The oxonia-Cope rearrangement can also lead to racemization if chiral starting materials are used.[1][3]

  • Synthesis of the trans Isomer: The synthesis of the thermodynamically less stable trans isomer is particularly challenging and often requires different synthetic strategies beyond the standard Prins cyclization.

Troubleshooting Guides

Issue 1: Low Yield of the Desired cis-4-Chloro-2-methyl-tetrahydro-pyran
Potential Cause Suggested Solution
Inefficient Lewis Acid Catalyst The choice of Lewis acid is critical. Screen a variety of Lewis acids to find the optimal one for your specific substrate and conditions. Commonly used Lewis acids include SnCl₄, InCl₃, BiCl₃, and chloroaluminate ionic liquids.[1][3][7]
Suboptimal Reaction Temperature Prins cyclizations are often temperature-sensitive. Running the reaction at too high a temperature can lead to byproduct formation, while a temperature that is too low may result in a sluggish or incomplete reaction. An optimization of the reaction temperature is recommended.
Presence of Water Anhydrous conditions are crucial for many Lewis acid-catalyzed reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent catalyst deactivation and side reactions.
Impure Starting Materials Impurities in the homoallylic alcohol or acetaldehyde can interfere with the reaction. Purify the starting materials before use.
Incorrect Stoichiometry The ratio of the homoallylic alcohol to the aldehyde can influence the reaction outcome. An excess of the aldehyde can sometimes lead to the formation of acetals.[8] Experiment with different stoichiometric ratios to optimize the yield.
Issue 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)
Potential Cause Suggested Solution
Inappropriate Lewis Acid The nature of the Lewis acid and its counter-ion can significantly impact the transition state geometry and thus the diastereoselectivity. For instance, ionic liquids like 1-n-butyl-3-methylimidazolium chloroaluminate have been reported to give high diastereoselectivity.[7]
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans isomer, leading to a mixture of diastereomers. Running the reaction at a lower temperature may improve selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the transition states. Screen different anhydrous solvents (e.g., dichloromethane, acetonitrile, nitromethane) to find the optimal one for diastereoselectivity.
Equilibration Under certain acidic conditions, the product may equilibrate to a mixture of diastereomers. It is important to quench the reaction promptly once it has reached completion to prevent post-reaction isomerization.
Issue 3: Formation of Significant Byproducts (e.g., Dihydropyrans, Ethers)
Potential Cause Suggested Solution
Elimination Reaction The carbocation intermediate in the Prins cyclization can undergo elimination to form a dihydropyran. This is more likely to occur at higher temperatures or with certain Lewis acids. Using a milder Lewis acid or lower reaction temperatures can help to minimize this side reaction.
Oxonia-Cope Rearrangement This rearrangement can lead to the formation of isomeric byproducts and racemization. The choice of a mild Lewis acid, such as InBr₃, has been shown to suppress this side reaction.[1]
Intermolecular Reactions If the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric or dimeric byproducts. Running the reaction at a lower concentration may be beneficial.
Trapping of the Oxocarbenium Ion by Other Nucleophiles If other nucleophiles (e.g., water, alcohol solvent) are present, they can trap the oxocarbenium ion intermediate, leading to the formation of diols or ethers instead of the desired 4-chlorotetrahydropyran. Strict anhydrous conditions and the use of non-nucleophilic solvents are essential.

Experimental Protocols

General Protocol for the Diastereoselective Synthesis of cis-4-Chloro-2-methyl-tetrahydro-pyran via Prins Cyclization

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Homoallylic alcohol (e.g., but-3-en-1-ol)

  • Acetaldehyde

  • Anhydrous Lewis acid (e.g., SnCl₄, InCl₃, BiCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the homoallylic alcohol in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the Lewis acid and desired selectivity).

  • Add the acetaldehyde to the solution and stir for a few minutes.

  • Slowly add the Lewis acid to the reaction mixture. The addition can be done neat or as a solution in the anhydrous solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding the quenching solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-chlorotetrahydropyrans using different Lewis acids. Note that the specific substrates may vary in the cited literature.

Lewis AcidSubstrate 1 (Aldehyde)Substrate 2 (Homoallylic Alcohol)Yield (%)DiastereoselectivityReference
[bmim]Cl·AlCl₃Various aldehydesBut-3-en-1-ol85-92High (single isomer reported)[7]
SnCl₄AcetaldehydeBut-3-en-1-olNot specifiedNot specified[3]
BiCl₃Various aldehydesHomoallylic alcoholsModerateHigh (single cis isomer)[3]
InCl₃BenzaldehydeHomoallylic alcoholHighHigh (cis isomer)[1]
NbCl₅Various aldehydesBut-3-en-1-ol88-94High[8]

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_la Is the Lewis Acid Appropriate? check_temp->check_la Yes lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is the Solvent Optimized? check_la->check_solvent Yes screen_la Screen Different Lewis Acids (e.g., InCl3, BiCl3, Ionic Liquids) check_la->screen_la No screen_solvent Screen Different Anhydrous Solvents check_solvent->screen_solvent No end Improved Diastereoselectivity check_solvent->end Yes lower_temp->end screen_la->end screen_solvent->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction Pathway: Prins Cyclization for this compound

G cluster_reactants Reactants cluster_catalyst Catalyst homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion Intermediate homoallylic_alcohol->oxocarbenium acetaldehyde Acetaldehyde acetaldehyde->oxocarbenium lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->oxocarbenium activates cyclization 6-endo-trig Cyclization (Chair-like Transition State) oxocarbenium->cyclization carbocation Tertiary Carbocation Intermediate cyclization->carbocation trapping Chloride Ion Trapping carbocation->trapping product cis-4-Chloro-2-methyl-tetrahydro-pyran trapping->product

Caption: Key steps in the Prins cyclization synthesis.

References

methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity during the synthesis of 4-Chloro-2-methyl-tetrahydropyran and related derivatives.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in Prins Cyclization

Possible Causes and Solutions:

  • Sub-optimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical for controlling the stereochemical outcome. Different Lewis acids can favor different transition states.

    • Troubleshooting Step: Screen a variety of Lewis acids. For instance, while SnCl4 is used for synthesizing 4-chlorotetrahydropyrans, other catalysts like InCl3 have been shown to mediate highly diastereoselective cyclizations.[1][2] Consider using TMSOTf, which has been effective in promoting silyl-Prins cyclizations with good diastereoselectivity.[3]

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state intermediates.

    • Troubleshooting Step: Experiment with different solvents. For certain substrates, oxygenated solvents like diethyl ether have been shown to dramatically improve selectivity by preventing the formation of undesired side products.[4]

  • Inappropriate Reaction Temperature: The reaction temperature can affect the equilibrium between different diastereomeric transition states.

    • Troubleshooting Step: Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[5]

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[2]

    • Troubleshooting Step: If synthesizing a specific diastereomer is the goal, ensure the geometric purity of the starting homoallylic alcohol. The use of a trans-homoallylic alcohol with an aldehyde has been shown to exclusively generate (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[2]

Problem 2: Formation of Undesired Side Products (e.g., Dienes, Rearrangement Products)

Possible Causes and Solutions:

  • Reactive Intermediates: The oxocarbenium ion intermediate in the Prins reaction is highly reactive and can undergo side reactions if not efficiently trapped.

    • Troubleshooting Step: Employ a Mukaiyama aldol-Prins (MAP) cyclization approach. This method introduces a nucleophile into the enol ether, which effectively traps the reactive oxocarbenium ion, leading to the desired tetrahydropyran.[6]

  • Harsh Reaction Conditions: Strong acids or high temperatures can lead to elimination or rearrangement reactions.

    • Troubleshooting Step: Utilize milder catalysts. For instance, phosphomolybdic acid in water has been used for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives under mild, room temperature conditions.[7] While the target is a 4-chloro derivative, this principle of using milder conditions can be adapted.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Chloro-2-methyl-tetrahydropyran with high diastereoselectivity?

The Prins cyclization is one of the most powerful and commonly used strategies for the stereoselective construction of the tetrahydropyran ring.[1][6] Specifically, an SnCl4-catalyzed Prins reaction has been reported for the synthesis of 4-chlorotetrahydropyran.[1] The stereochemical outcome is generally rationalized by a chair-like transition state, which leads to a predominance of the cis or all-cis product.[1][6]

Q2: How can I control the stereochemistry at the C-4 position to favor the axial chloro substituent?

Achieving axial selectivity at the C-4 position can be challenging. However, specific conditions have been developed for axially selective Prins cyclizations. The use of TMSBr, AcBr, or TMSI in the presence of lutidine with α-acetoxy ether substrates has been shown to produce tetrahydropyrans with almost exclusive formation of the axial 4-substituent.[8]

Q3: Are there alternative methods to Prins cyclization for obtaining substituted tetrahydropyrans with high diastereoselectivity?

Yes, several other methods exist:

  • Organocatalytic Oxa-Michael Addition: This is a powerful strategy, often used in cascade reactions, to synthesize chiral tetrahydropyran derivatives with excellent stereoselectivity.[9] Bifunctional organocatalysts, such as cinchona squaramides, can play a key role in enhancing stereoselectivity.[10]

  • Intramolecular Michael Addition: Aldol reactions of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, can produce single diastereomers of highly substituted tetrahydropyran-4-ones.[11][12]

  • Gold-Catalyzed Meyer-Schuster Rearrangement/Hydration/Oxa-Michael Addition: This sequence provides a stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols.[13]

Q4: Can organocatalysis be used to improve the diastereoselectivity?

Absolutely. Organocatalysis has emerged as a powerful tool for controlling stereoselectivity in tetrahydropyran synthesis. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acids can catalyze asymmetric Prins cyclizations.[14] In the context of oxa-Michael additions, bifunctional thiourea organocatalysts have been used in domino reactions to afford chromans (which contain a dihydropyran ring) with very high stereoselectivities.[15]

Data Summary

Table 1: Comparison of Catalysts and Conditions for Diastereoselective Tetrahydropyran Synthesis

MethodCatalystSubstratesSolventKey FeatureDiastereomeric Ratio (d.r.)Reference
Prins CyclizationPhosphomolybdic AcidHomoallylic alcohols, AldehydesWaterMild conditions, all-cis selectivity for 4-hydroxytetrahydropyransHigh[7]
Silyl-Prins CyclizationTMSNTf2Homoallylic alcohol, AldehydePhCF3Asymmetric allylation followed by cyclization5:1[1]
Prins CyclizationInCl3Homoallylic alcohols, AldehydesNot specifiedHigh yields and excellent diastereoselectivitiesHigh[2]
Silyl-Prins CyclizationTMSOTfE-vinylsilyl alcohol, AldehydeDichloromethaneGood diastereoselectivity for cis-dihydropyran90:10 (cis:trans)[5]
Prins-Pinacol ReactionTMSOTfMethylene diol, AcetalsNot specifiedHigh diastereoselectivity for all-cis 2,4,6-trisubstituted THPsHigh[3]

Experimental Protocols

General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization to Afford Dihydropyrans:

This protocol is adapted from a procedure for the synthesis of cis-2,6-disubstituted dihydropyrans.[5]

  • A solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • TMSOTf (1.0 equiv.) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.

  • The layers are separated, and the aqueous phase is extracted three times with dichloromethane.

  • The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired dihydropyran.

Visualizations

Prins_Cyclization_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Key Intermediate cluster_trapping Nucleophilic Trapping cluster_product Product homoallylic_alcohol Homoallylic Alcohol prins_cyclization Prins Cyclization homoallylic_alcohol->prins_cyclization aldehyde Aldehyde aldehyde->prins_cyclization oxocarbenium_ion Oxocarbenium Ion prins_cyclization->oxocarbenium_ion Lewis Acid (e.g., SnCl4) nucleophilic_attack Chloride Ion Attack oxocarbenium_ion->nucleophilic_attack tetrahydropyran 4-Chloro-tetrahydropyran nucleophilic_attack->tetrahydropyran

Caption: General workflow for the synthesis of 4-Chloro-tetrahydropyran via Prins cyclization.

Transition_State_Diastereoselectivity cluster_cis Favored Pathway cluster_trans Disfavored Pathway oxocarbenium Oxocarbenium Ion Intermediate chair_ts_cis Chair-like Transition State (Equatorial Substituents) oxocarbenium->chair_ts_cis Cyclization chair_ts_trans Chair-like Transition State (Axial Substituent) oxocarbenium->chair_ts_trans Cyclization cis_product cis-4-Chloro-2-methyl- tetrahydropyran chair_ts_cis->cis_product Lower Energy trans_product trans-4-Chloro-2-methyl- tetrahydropyran chair_ts_trans->trans_product Higher Energy

Caption: Origin of diastereoselectivity in Prins cyclization leading to the major cis product.

Troubleshooting_Logic start Low Diastereoselectivity Observed q1 Is the Lewis Acid optimized? start->q1 sol_1 Screen Lewis Acids (e.g., SnCl4, InCl3, TMSOTf) q1->sol_1 No q2 Is the temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Lower Reaction Temperature (e.g., -78 °C) q2->sol_2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Test Different Solvents (e.g., Dichloromethane, Diethyl Ether) q3->sol_3 No end_node Diastereoselectivity Improved q3->end_node Yes a3_yes Yes a3_no No sol_3->end_node

Caption: Troubleshooting workflow for improving diastereoselectivity in the synthesis.

References

Technical Support Center: 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-tetrahydro-pyran. The information is designed to help identify and resolve common purity issues encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Based on its likely synthesis via the Prins cyclization of acetaldehyde and but-3-en-1-ol, the most common impurities to expect are:

  • Unreacted Starting Materials: Acetaldehyde and but-3-en-1-ol may be present if the reaction has not gone to completion.

  • Catalyst Residues: Lewis acids (e.g., SnCl₄, In(OTf)₃, NbCl₅) or Brønsted acids used to catalyze the reaction may remain in the final product if not properly removed during workup.

  • Solvent Residues: The reaction solvent (e.g., dichloromethane, toluene) may be present in trace amounts.

  • Byproducts of Side Reactions: The Prins reaction is known to have potential side reactions that can generate impurities.[1] These include:

    • Isomeric Byproducts: Formation of other chlorinated tetrahydropyran isomers.

    • Oxonia-Cope Rearrangement Products: This can lead to the formation of symmetrical tetrahydropyrans.[2]

    • Dehydration Products: Elimination of water can lead to the formation of dihydropyran derivatives.

    • Polymerization Products: Aldehydes, in the presence of acid, can undergo self-condensation or polymerization.

Q2: What analytical methods are recommended for identifying and quantifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for both qualitative identification and quantitative analysis of volatile and semi-volatile impurities in this compound.

Q3: How can I remove water from my sample of this compound?

A3: Azeotropic distillation is an effective method for removing water from the compound. Given that this compound is a cyclic ether, it is likely to have some affinity for water.

Q4: What is the primary method for purifying crude this compound?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. This technique separates compounds based on differences in their boiling points.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification and analysis of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Peaks corresponding to acetaldehyde (low boiling point) and but-3-en-1-ol are observed in the GC-MS chromatogram.

  • The boiling point of the distilled product is lower than expected.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of reactants.

  • Inefficient purification.

Solutions:

  • Reaction Optimization: Ensure the reaction is driven to completion by optimizing reaction time, temperature, and stoichiometry. Monitor the reaction progress using TLC or GC.

  • Purification:

    • Perform a careful fractional distillation. Due to its low boiling point, acetaldehyde should be easily removed in the initial fractions.

    • A water wash of the crude product (if soluble) can help remove the more water-soluble but-3-en-1-ol before distillation.

Issue 2: Contamination with Catalyst Residues

Symptoms:

  • Inconsistent reaction outcomes in subsequent steps.

  • Broad or tailing peaks in the GC-MS chromatogram.

  • Discoloration of the product.

Possible Causes:

  • Inadequate quenching of the Lewis acid catalyst.

  • Insufficient washing of the organic phase during workup.

Solutions:

  • Aqueous Workup: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acidic catalyst.

  • Washing: Thoroughly wash the organic layer with brine to remove any remaining inorganic salts.

  • Filtration: If the catalyst residue is a solid, filter the crude product before distillation.

Issue 3: Presence of Isomeric or Rearrangement Byproducts

Symptoms:

  • Multiple peaks with similar mass spectra to the desired product are observed in the GC-MS chromatogram.

  • The boiling point range during distillation is broad.

Possible Causes:

  • The reaction conditions (e.g., temperature, catalyst) may favor side reactions such as the oxonia-Cope rearrangement.[2]

Solutions:

  • Reaction Control: Carefully control the reaction temperature, as higher temperatures can promote side reactions.

  • Catalyst Selection: The choice of Lewis acid can influence the selectivity of the Prins reaction. Consider screening different catalysts to minimize byproduct formation.

  • High-Efficiency Fractional Distillation: Use a longer distillation column or a spinning band distillation apparatus to improve the separation of closely boiling isomers.

Experimental Protocols

General Synthesis of this compound via Prins Cyclization

This protocol is a generalized procedure based on the known Prins reaction for the synthesis of 4-chlorotetrahydropyrans.[3]

Materials:

  • Acetaldehyde

  • But-3-en-1-ol

  • Lewis Acid Catalyst (e.g., SnCl₄, In(OTf)₃, NbCl₅)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve but-3-en-1-ol in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (typically 0 °C to -78 °C).

  • Slowly add the Lewis acid catalyst to the solution under a nitrogen atmosphere.

  • Add acetaldehyde dropwise to the reaction mixture via the dropping funnel.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

GC-MS Analysis Protocol

The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound and its impurities. Optimization may be required.

ParameterSetting
Column A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness), is a good starting point for separating chlorinated hydrocarbons.[4]
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Mix But-3-en-1-ol and Solvent add_catalyst Add Lewis Acid Catalyst start->add_catalyst add_aldehyde Add Acetaldehyde add_catalyst->add_aldehyde react Stir and Monitor Reaction add_aldehyde->react quench Quench with NaHCO3 react->quench separate Separate Organic Layer quench->separate wash Wash with Water and Brine separate->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Fractional Distillation filter_concentrate->distill analyze GC-MS Analysis distill->analyze end end analyze->end Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_solutions Potential Solutions start Impurity Detected in this compound gcms Perform GC-MS Analysis start->gcms check_starting_materials Peaks match starting materials? gcms->check_starting_materials check_isomers Multiple peaks with similar m/z? gcms->check_isomers check_starting_materials->check_isomers No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_starting_materials->optimize_reaction Yes improve_distillation Improve Fractional Distillation check_starting_materials->improve_distillation Yes check_isomers->optimize_reaction Yes check_isomers->improve_distillation Yes improve_workup Improve Workup (Quenching, Washing) end end optimize_reaction->end Resolved improve_workup->end improve_distillation->end

Caption: A logical troubleshooting workflow for identifying and resolving impurities.

References

Validation & Comparative

Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Chloro-2-methyl-tetrahydro-pyran. Detailed experimental protocols for a robust HPLC method are presented, alongside comparative data to assist researchers in selecting the optimal analytical technique for their specific needs.

Introduction

This compound is a chiral heterocyclic compound, and its purity is critical for applications in pharmaceutical synthesis and materials science. Effective analytical methods are required to separate and quantify the main component from potential impurities, including diastereomers, enantiomers, starting materials, and by-products. This guide focuses on an HPLC method developed for this purpose and compares it with a GC-based approach.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for purity analysis depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis, such as the need for chiral separation.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Chiral (e.g., Amylose or Cellulose-based) for enantiomeric purity; C18 for achiral purity.Chiral (e.g., Cyclodextrin derivatives) for enantiomeric purity; Polysiloxane-based for achiral purity.[1]
Typical Mobile Phase Isocratic mixture of n-Hexane and Isopropanol.Inert carrier gas (e.g., Helium, Nitrogen).
Temperature Typically ambient or slightly elevated (e.g., 25-40 °C).High temperature required for volatilization (e.g., 150-250 °C).[2]
Sample Derivatization Generally not required.May be required for non-volatile impurities.
Detection UV-Vis (if chromophore is present or derivatized), Refractive Index (RI), Evaporative Light Scattering (ELS), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Resolution of Enantiomers Excellent with appropriate chiral stationary phase.[3][4]Good with appropriate chiral stationary phase.[1]
Throughput Moderate; typical run times are 15-30 minutes.High; typical run times can be shorter, around 10-20 minutes.[1]
Advantages - Wide applicability to non-volatile and thermally labile compounds.- Excellent for chiral separations.[5][6]- Non-destructive, allowing for sample recovery.- High resolution and efficiency.- Sensitive detectors (FID).- Suitable for volatile and semi-volatile compounds.[7]
Limitations - Lower resolution than GC for some volatile compounds.- Mobile phase consumption can be high.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.

Experimental Protocol: Chiral HPLC Method for Purity Analysis

This protocol details a hypothetical but robust method for determining the enantiomeric and diastereomeric purity of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector).

  • Column: A chiral stationary phase (CSP) column, such as one based on immobilized amylose or cellulose phenylcarbamate derivatives (e.g., CHIRALPAK® series). A typical dimension would be 250 mm x 4.6 mm, with a 5 µm particle size.[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the compound has some UV absorbance, or a Refractive Index (RI) detector if it does not.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Potential Impurities to Monitor

  • Diastereomers: (2R,4S)-4-chloro-2-methyl-tetrahydro-pyran and (2S,4R)-4-chloro-2-methyl-tetrahydro-pyran (cis/trans isomers).

  • Enantiomers: The enantiomer of the desired stereoisomer.

  • Starting Materials: Reactants used in the synthesis, such as homoallylic alcohols and aldehydes.[8]

  • By-products: Other halogenated tetrahydropyran derivatives or products from side reactions.[9]

3. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification should be confirmed by running reference standards of the main compound and any known impurities if available.

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC/GC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect Detection (UV/RI or FID) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

Both HPLC and GC are viable techniques for the purity analysis of this compound. The choice of method will be dictated by the specific analytical needs. The provided HPLC method offers a robust and versatile platform, particularly for ensuring stereoisomeric purity, which is often a critical quality attribute for chiral molecules in the pharmaceutical industry. For volatile and thermally stable impurities, GC can provide a high-resolution alternative. The detailed protocol and comparative data in this guide serve as a valuable resource for researchers and professionals in the field.

References

A Comparative Guide to the Characterization of 4-Chloro-2-methyl-tetrahydro-pyran Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of substituted tetrahydropyrans is a critical determinant of their biological activity and physical properties. In drug discovery and development, the precise characterization of individual diastereomers is paramount for understanding structure-activity relationships and ensuring the synthesis of enantiomerically pure and potent therapeutic agents. This guide provides a comparative analysis of the diastereomers of 4-chloro-2-methyl-tetrahydro-pyran, focusing on their conformational differences and the analytical techniques used for their separation and characterization.

Conformational Analysis of Diastereomers

The two diastereomers of this compound are the cis and trans isomers, which exist predominantly in a chair conformation to minimize torsional strain. The relative orientation of the methyl and chloro substituents significantly influences the stability and the spectroscopic properties of each isomer.

  • Trans-Isomer (2,4-diequatorial): The most stable conformation for the trans-isomer is predicted to have both the methyl group at C2 and the chloro group at C4 in equatorial positions. This arrangement minimizes steric hindrance and results in a lower overall energy state.

  • Cis-Isomer (2-equatorial, 4-axial or 2-axial, 4-equatorial): The cis-isomer exists as a conformational equilibrium between two chair forms. One conformer has an equatorial methyl group and an axial chloro group, while the other has an axial methyl group and an equatorial chloro group. The equilibrium will favor the conformer that minimizes steric interactions. Generally, placing the larger substituent in the equatorial position is energetically more favorable.

The relationship between the substituents and their conformational preferences can be visualized as follows:

G trans_eq 2e, 4e (More Stable) cis_eq_ax 2e, 4a cis_ax_eq 2a, 4e cis_eq_ax->cis_ax_eq Ring Flip G cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Starting Materials reaction Cyclization Reaction start->reaction mixture Diastereomeric Mixture reaction->mixture gc Gas Chromatography (GC) mixture->gc cis cis-Isomer gc->cis trans trans-Isomer gc->trans nmr NMR Spectroscopy (¹H, ¹³C) cis->nmr ms Mass Spectrometry cis->ms trans->nmr trans->ms

A Comparative Guide to 4-Chloro-2-methyl-tetrahydro-pyran and Other Halogenated Pyrans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Chloro-2-methyl-tetrahydro-pyran and its halogenated analogues, focusing on their synthesis, reactivity, and potential applications in research and drug development. Due to the limited availability of direct experimental data for this compound and its direct analogues, this comparison is based on established principles of organic chemistry, structure-activity relationships, and data from closely related compounds.

Introduction to Halogenated Pyrans

The tetrahydropyran (THP) ring is a common scaffold in many natural products and pharmaceuticals.[1] The introduction of a halogen atom onto the pyran ring significantly modulates its chemical properties, providing a versatile handle for further functionalization. The position and nature of the halogen influence the molecule's reactivity, stability, and conformational preferences, making halogenated pyrans valuable intermediates in organic synthesis.

Physicochemical Properties

The physicochemical properties of 4-halogenated-2-methyl-tetrahydropyrans are influenced by the nature of the halogen atom. Electronegativity, bond length, and bond strength of the carbon-halogen bond are key determinants of their reactivity.

Property4-Fluoro-2-methyl-tetrahydropyran (Predicted)This compound4-Bromo-2-methyl-tetrahydro-pyran4-Iodo-2-methyl-tetrahydro-pyran (Predicted)
Molecular Formula C₆H₁₁FOC₆H₁₁ClOC₆H₁₁BrOC₆H₁₁IO
Molecular Weight ( g/mol ) 118.15134.60179.05226.05
C-X Bond Strength (kJ/mol) ~485 (C-F)~328 (C-Cl)~276 (C-Br)~240 (C-I)
C-X Bond Length (Å) ~1.35 (C-F)~1.77 (C-Cl)~1.94 (C-Br)~2.14 (C-I)
Electronegativity of X 3.983.162.962.66

Reactivity Comparison: Nucleophilic Substitution

The primary reaction of interest for 4-halogenated tetrahydropyrans is nucleophilic substitution, where the halogen acts as a leaving group. The reactivity in these reactions is generally governed by the strength of the carbon-halogen bond.

General Reactivity Trend: Iodo > Bromo > Chloro > Fluoro

This trend is a direct consequence of the C-X bond strength, with the weaker C-I bond being the easiest to break. Therefore, 4-iodo-2-methyl-tetrahydro-pyran is expected to be the most reactive towards nucleophiles, while the fluoro-analogue is expected to be the least reactive.

G cluster_0 Reactivity in Nucleophilic Substitution Iodo Iodo Bromo Bromo Iodo->Bromo > Chloro Chloro Bromo->Chloro > Fluoro Fluoro Chloro->Fluoro >

Stereoselectivity in Nucleophilic Substitution

The stereochemical outcome of nucleophilic substitution at the C4 position of the tetrahydropyran ring can be influenced by the nature of the halogen. For related halogenated tetrahydropyran acetals, it has been observed that chloro- and bromo-substituted compounds tend to favor the formation of 1,2-trans products. This is attributed to the involvement of oxocarbenium ion intermediates and conformational preferences dictated by hyperconjugation effects. In contrast, the more electronegative fluorine atom can destabilize an adjacent oxocarbenium ion, leading to a preference for 1,2-cis products, potentially through an S_N_2-like mechanism. While this is documented for acetals, similar electronic effects could influence the stereoselectivity in reactions of 4-halogenated-2-methyl-tetrahydropyrans.

Experimental Protocols

Due to the lack of specific literature protocols for the synthesis of this compound, a general and adaptable method for the synthesis of a 4-halogenated tetrahydropyran is provided below. This protocol for the synthesis of 4-bromotetrahydropyran from tetrahydropyran-4-ol can be modified to synthesize the chloro- and iodo-analogues by using the appropriate halogenating agents.

Synthesis of 4-Bromo-tetrahydropyran (Representative Protocol)

This protocol describes the conversion of a hydroxyl group to a bromide using a triphenylphosphine and carbon tetrabromide system.

Materials:

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve tetrahydropyran-4-ol (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-bromotetrahydropyran.

G Start Start Dissolve Tetrahydropyran-4-ol in DCM Dissolve Tetrahydropyran-4-ol in DCM Start->Dissolve Tetrahydropyran-4-ol in DCM Add PPh3 and CBr4 Add PPh3 and CBr4 Dissolve Tetrahydropyran-4-ol in DCM->Add PPh3 and CBr4 Stir Overnight Stir Overnight Add PPh3 and CBr4->Stir Overnight Monitor by TLC Monitor by TLC Stir Overnight->Monitor by TLC Concentrate Concentrate Monitor by TLC->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography Product Product Purify by Chromatography->Product

Stability Comparison

The stability of 4-halogenated-2-methyl-tetrahydropyrans is also dependent on the carbon-halogen bond strength. The C-F bond is the strongest and most resistant to cleavage, making the fluoro-derivative the most stable. Conversely, the C-I bond is the weakest, rendering the iodo-derivative the least stable, particularly towards light and heat.

G cluster_0 Relative Stability Fluoro Fluoro Chloro Chloro Fluoro->Chloro > Bromo Bromo Chloro->Bromo > Iodo Iodo Bromo->Iodo >

Applications in Drug Development and Research

Halogenated tetrahydropyrans serve as key intermediates in the synthesis of more complex molecules. The halogen provides a site for introducing various functional groups through nucleophilic substitution, enabling the construction of diverse molecular libraries for drug screening. The choice of halogen allows for tuning the reactivity of the intermediate to suit the desired synthetic route. For instance, a more reactive bromo or iodo derivative might be used for rapid diversification, while a less reactive chloro derivative could be employed when greater stability is required during multi-step syntheses.

Conclusion

While direct comparative experimental data for this compound and its halogenated analogues is scarce, a qualitative comparison based on fundamental chemical principles can guide researchers in their selection and use. The reactivity of these compounds in nucleophilic substitution reactions is expected to follow the trend I > Br > Cl > F, which is inversely correlated with their expected stability. The choice of a specific halogenated pyran will therefore depend on the desired balance between reactivity for subsequent transformations and stability for handling and storage. The provided representative synthetic protocol offers a starting point for the preparation of these valuable synthetic intermediates. Further experimental studies are warranted to provide quantitative data and a more comprehensive understanding of the properties of these compounds.

References

Reactivity Showdown: 4-Chloro-2-methyl-tetrahydro-pyran vs. 4-Bromo-2-methyl-tetrahydro-pyran in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and novel chemical entities, the strategic selection of starting materials and intermediates is paramount. The tetrahydropyran ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals, and functionalized derivatives such as 4-halo-2-methyl-tetrahydropyrans serve as critical building blocks. This guide provides an objective comparison of the reactivity of two such derivatives, 4-chloro-2-methyl-tetrahydro-pyran and 4-bromo-2-methyl-tetrahydro-pyran, with a focus on nucleophilic substitution reactions. This analysis is supported by established principles of organic chemistry and analogous experimental data to inform synthetic strategy.

Core Reactivity Principles: The Leaving Group

The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which functions as the leaving group. In organic chemistry, a good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. The key factors influencing leaving group ability are basicity and polarizability.

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group.[1][2]

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of the substitution reaction, further enhancing its ability to act as a leaving group.[1]

Based on these fundamental principles, 4-bromo-2-methyl-tetrahydro-pyran is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. This higher reactivity translates to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and potentially higher yields.

Quantitative Reactivity Comparison (Analogous Systems)

Leaving GroupRelative Rate (Sₙ2)C-X Bond Dissociation Energy (kJ/mol)
-Cl1~340
-Br~50-100~285

Data presented is representative for secondary alkyl halides and illustrates the general trend. The C-X bond dissociation energy for the specific tetrahydropyran system may vary slightly but the trend remains the same.[3]

The significantly lower C-Br bond dissociation energy compared to the C-Cl bond corroborates the higher reactivity of the bromo derivative.[3] Less energy is required to break the C-Br bond, contributing to a lower activation energy for the substitution reaction.

Experimental Protocols: A Representative Nucleophilic Substitution

The following is a generalized experimental protocol for a nucleophilic substitution reaction (azide formation) on 4-halo-2-methyl-tetrahydro-pyran. This reaction is a common transformation in medicinal chemistry for the introduction of a nitrogen-containing functional group.

Objective: To synthesize 4-azido-2-methyl-tetrahydro-pyran from the corresponding 4-halo-2-methyl-tetrahydro-pyran.

Materials:

  • This compound or 4-bromo-2-methyl-tetrahydro-pyran (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 4-halo-2-methyl-tetrahydro-pyran in DMF, add sodium azide.

  • Heat the reaction mixture with stirring. The key difference in the protocol for the two substrates lies in the reaction conditions:

    • For 4-bromo-2-methyl-tetrahydro-pyran: The reaction is typically conducted at a lower temperature (e.g., 60-80 °C) and for a shorter duration (e.g., 4-8 hours) due to the higher reactivity of the bromide leaving group.

    • For this compound: More forcing conditions are generally required. This may involve higher temperatures (e.g., 90-120 °C) and/or longer reaction times (e.g., 12-24 hours) to achieve a comparable conversion to the product.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-azido-2-methyl-tetrahydro-pyran.

Expected Outcome: Due to the superior leaving group ability of bromide, the reaction with 4-bromo-2-methyl-tetrahydro-pyran is expected to proceed to completion under milder conditions and in a shorter timeframe, likely resulting in a higher isolated yield compared to the chloro analogue under identical conditions.

Mechanistic Visualization

The increased reactivity of the bromo derivative can be visualized through the lens of the Sₙ2 reaction mechanism, which is common for secondary halides with good nucleophiles. The diagram below illustrates the concerted backside attack of the nucleophile, leading to the displacement of the halide leaving group.

SN2_Mechanism Reactants Nu⁻ + 4-Halo-2-methyl-tetrahydropyran TS [Nu---C---X]⁻ (Trigonal bipyramidal) Reactants->TS Backside Attack Products Nu-Product + X⁻ TS->Products Leaving Group Departure

Caption: Sₙ2 reaction pathway for nucleophilic substitution.

The transition state for the reaction involving the bromo derivative is lower in energy than that for the chloro derivative due to the better stabilization of the partial negative charge on the more polarizable bromine atom and the weaker C-Br bond being broken.

Logical Relationship of Reactivity Factors

The following diagram outlines the logical flow from the fundamental properties of the halogens to the expected experimental outcomes.

Reactivity_Logic cluster_Br 4-Bromo-2-methyl-tetrahydro-pyran cluster_Cl This compound Br_prop Bromide (Br⁻) Properties Br_pka Weaker Base (HBr is a stronger acid) Br_prop->Br_pka Br_polar More Polarizable Br_prop->Br_polar Br_react Higher Reactivity Br_pka->Br_react Br_polar->Br_react Br_bond Weaker C-Br Bond Br_bond->Br_react Br_cond Milder Conditions (Lower Temp, Shorter Time) Br_react->Br_cond Cl_prop Chloride (Cl⁻) Properties Cl_pka Stronger Base (HCl is a weaker acid) Cl_prop->Cl_pka Cl_polar Less Polarizable Cl_prop->Cl_polar Cl_react Lower Reactivity Cl_pka->Cl_react Cl_polar->Cl_react Cl_bond Stronger C-Cl Bond Cl_bond->Cl_react Cl_cond Harsher Conditions (Higher Temp, Longer Time) Cl_react->Cl_cond

Caption: Factors influencing the relative reactivity of the chloro and bromo derivatives.

Conclusion and Recommendation

For synthetic applications requiring nucleophilic substitution at the 4-position of the 2-methyl-tetrahydropyran ring, 4-bromo-2-methyl-tetrahydro-pyran is the superior substrate in terms of reactivity . Its use will generally afford products more efficiently, under milder conditions, and with shorter reaction times compared to its chloro analogue. This is particularly advantageous when working with sensitive functional groups that may not tolerate the more forcing conditions required to activate the chloro derivative. The choice of this compound may be considered if cost is a significant driver and the required reaction conditions are compatible with the overall synthetic route. However, for most research and development purposes where efficiency and versatility are key, the bromo derivative is the recommended choice.

References

A Comparative Guide to 4-Halo-Tetrahydropyran Derivatives in Glycosylation: A Theoretical Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic selection of a glycosyl donor is paramount in carbohydrate chemistry, directly influencing the yield, efficiency, and stereochemical outcome of glycosylation reactions. While a vast arsenal of glycosyl donors has been developed, the exploration of simple, halogenated tetrahydropyran scaffolds remains a niche area. This guide provides a comparative analysis of two such potential glycosyl donors: 4-chloro-2-methyl-tetrahydro-pyran and 4-fluorotetrahydropyran. As there is a lack of direct experimental data comparing these specific compounds in the scientific literature, this guide will extrapolate from established principles of glycosylation chemistry to predict their relative performance. We will delve into the anticipated effects of the C4-halogen substituent on reactivity and stereoselectivity, supported by theoretical considerations and data from related glycosylation systems.

General Principles of Glycosylation

A glycosylation reaction fundamentally involves the activation of a glycosyl donor and its subsequent reaction with a glycosyl acceptor to form a glycosidic bond. The stereochemical outcome, yielding either an α (axial) or β (equatorial) linkage, is a critical challenge. The mechanism often proceeds through a continuum between a unimolecular (SN1) pathway, involving a planar oxocarbenium ion intermediate, and a bimolecular (SN2) pathway, characterized by direct displacement of the leaving group.

The nature of the substituents on the pyranose ring exerts profound electronic and steric effects that influence the stability of the oxocarbenium ion and the trajectory of the incoming nucleophile (the glycosyl acceptor), thereby dictating the reactivity of the donor and the α/β selectivity of the reaction.

Predicted Performance Comparison: 4-Chloro- vs. 4-Fluorotetrahydropyran Donors

The primary difference between the two hypothetical donors lies in the nature of the halogen at the C4 position. Fluorine is the most electronegative element, while chlorine is larger and more polarizable, yet still strongly electron-withdrawing. These differences are expected to manifest in the reactivity and stereoselectivity of the glycosylation.

Table 1: Predicted Comparative Performance of 4-Halo-Tetrahydropyran Glycosyl Donors
FeatureThis compound4-FluorotetrahydropyranRationale
Predicted Reactivity HigherLowerThe less electronegative chlorine atom will have a slightly less pronounced electron-withdrawing inductive effect compared to fluorine. This leads to a less "disarmed" pyranose ring, resulting in a more reactive glycosyl donor.
Predicted α/β Selectivity Potentially lower α-selectivityPotentially higher α-selectivityThe highly electronegative fluorine atom at C4 will exert a stronger electron-withdrawing effect, destabilizing the developing positive charge of the oxocarbenium ion intermediate. This "disarming" effect can slow down the reaction and may allow for greater stereochemical control, potentially favoring the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect).
Influence of 2-Methyl Group Increased steric hindrance on one face of the pyranose ring.N/AThe 2-methyl group in the chloro-derivative will introduce significant steric bulk, which could influence the preferred conformation of the pyranose ring and sterically direct the approach of the glycosyl acceptor. This could potentially be leveraged to enhance stereoselectivity for one anomer, depending on the reaction conditions and the acceptor.

Theoretical Framework for Predicting Reactivity and Selectivity

The electronic effect of a substituent at the C4 position influences the stability of the oxocarbenium ion intermediate that is central to the SN1 pathway of glycosylation.

G Figure 1. Influence of C4-Halogen on Oxocarbenium Ion Stability cluster_donor Glycosyl Donor cluster_intermediate Oxocarbenium Ion Intermediate cluster_product Glycosidic Product cluster_legend Legend Donor O R X Intermediate O+ R X Donor->Intermediate Activation Product O-Acceptor R X Intermediate->Product Nucleophilic Attack (Acceptor) note_reactivity A more electronegative X (Fluorine) destabilizes the oxocarbenium ion, decreasing the reaction rate (lower reactivity). Intermediate->note_reactivity l1 X = Cl or F l2 R = Leaving Group l3 O+ = Oxocarbenium Ion

Caption: Influence of C4-Halogen on Oxocarbenium Ion Stability

A more electronegative substituent at C4 (fluorine) will destabilize the positively charged oxocarbenium ion intermediate more significantly than a less electronegative one (chlorine). This destabilization increases the activation energy for its formation, thus decreasing the overall reaction rate. This is often referred to as an "electronic disarming" effect.

Experimental Design for Comparative Analysis

To empirically validate these predictions, a standardized set of experiments would be necessary.

General Experimental Protocol for a Comparative Glycosylation Study
  • Synthesis of Glycosyl Donors: The this compound and 4-fluorotetrahydropyran would first need to be synthesized and converted into suitable glycosyl donors (e.g., trichloroacetimidates, thioglycosides, or glycosyl bromides).

  • Glycosylation Reaction:

    • A solution of the glycosyl donor (1.0 equivalent) and a standard glycosyl acceptor (e.g., cyclohexanol or a protected monosaccharide, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).

    • The mixture is cooled to an appropriate temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • A suitable promoter/activator (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), N-iodosuccinimide (NIS)/triflic acid, or silver triflate) is added dropwise.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction is quenched (e.g., with triethylamine or saturated sodium bicarbonate solution), diluted, and washed.

    • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • Analysis:

    • The crude product is analyzed by 1H NMR spectroscopy to determine the α/β ratio of the glycosidic products.

    • The products are purified by column chromatography.

    • The yield of the isolated products is calculated.

    • The reaction time is recorded as a measure of reactivity.

This protocol would be repeated for both the chloro- and fluoro-substituted donors under identical conditions to ensure a valid comparison.

A Comparative Guide to the Reactivity of 4-Halotetrahydropyrans in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. Consequently, the functionalization of the THP ring is of significant interest in synthetic and medicinal chemistry. Nucleophilic substitution at the C4 position of 4-halotetrahydropyrans serves as a critical pathway for introducing diverse functional groups. This guide provides a comparative analysis of the reactivity of 4-fluorotetrahydropyran, 4-chlorotetrahydropyran, 4-bromotetrahydropyran, and 4-iodotetrahydropyran in nucleophilic substitution reactions, supported by established chemical principles.

Relative Reactivity: A Summary

The reactivity of 4-halotetrahydropyrans in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. The established trend for leaving group ability in S_N1 and S_N2 reactions is I > Br > Cl > F.[1] This trend is a consequence of two key factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻).[2][3]

Weaker C-X bonds are more easily broken, leading to a faster reaction rate.[4] Concurrently, a more stable (i.e., less basic) conjugate base is a better leaving group.[2][5] The following table summarizes the key properties of the halogens and the expected relative reactivity of the corresponding 4-halotetrahydropyrans.

4-HalotetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
4-Iodotetrahydropyran~213-240[4][6]Weakest[2][5]Fastest
4-Bromotetrahydropyran~285[4]Weak[2][5]Fast
4-Chlorotetrahydropyran~327[4]Strong[2][5]Slow
4-Fluorotetrahydropyran~485[4]Strongest[2][5]Slowest

Note: The bond dissociation energies are average values for alkyl halides and may vary slightly for the specific 4-halotetrahydropyran structure.

Experimental Protocols: A Representative Methodology

Synthesis of 4-Azidotetrahydropyran

Materials:

  • 4-Halotetrahydropyran (e.g., 4-chlorotetrahydropyran) (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-halotetrahydropyran in anhydrous DMF, sodium azide is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with deionized water.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 4-azidotetrahydropyran can be purified by column chromatography on silica gel.

Factors Influencing Reactivity and Mechanism

The nucleophilic substitution of 4-halotetrahydropyrans can proceed through either an S_N1 or S_N2 mechanism, depending on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[10][11][12][13][14]

G Factors Influencing Nucleophilic Substitution of 4-Halotetrahydropyrans cluster_substrate Substrate (4-Halotetrahydropyran) cluster_reagents Reagents cluster_conditions Reaction Conditions LeavingGroup Leaving Group (I > Br > Cl > F) SN1 SN1 Pathway LeavingGroup->SN1 Good LG Favors SN2 SN2 Pathway LeavingGroup->SN2 Good LG Favors Nucleophile Nucleophile Strength (Strong vs. Weak) Nucleophile->SN1 Weak Nu Favors Nucleophile->SN2 Strong Nu Favors Solvent Solvent (Polar Protic vs. Polar Aprotic) Solvent->SN1 Polar Protic Favors Solvent->SN2 Polar Aprotic Favors Carbocation Carbocation Intermediate SN1->Carbocation Forms

Caption: Factors influencing the mechanistic pathway of nucleophilic substitution.

Discussion of Mechanistic Factors:

  • Leaving Group: As established, a better leaving group (I⁻ > Br⁻ > Cl⁻ > F⁻) will accelerate both S_N1 and S_N2 reactions.[1]

  • Nucleophile: Strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) favor the bimolecular S_N2 pathway, as the rate of this reaction is dependent on the nucleophile concentration.[10] Weaker, neutral nucleophiles (e.g., H₂O, ROH) are more characteristic of S_N1 reactions, where the rate-determining step is the formation of the carbocation.[11]

  • Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, thus favoring the S_N1 pathway.[12] They can also solvate the nucleophile, hindering its reactivity in an S_N2 reaction.[15] Polar aprotic solvents (e.g., acetone, DMF, DMSO) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, which favors the S_N2 pathway.[10]

  • Substrate Structure: 4-Halotetrahydropyrans are secondary halides. Secondary halides can undergo both S_N1 and S_N2 reactions, and the preferred pathway is often influenced by the other factors mentioned above.[16][17]

References

Differentiating Isomers of 4-Chloro-2-methyl-tetrahydro-pyran: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of stereoisomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a detailed comparison of the expected spectroscopic signatures of cis- and trans-4-Chloro-2-methyl-tetrahydro-pyran, offering a framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Due to the limited availability of direct experimental spectra for these specific isomers in published literature, this guide is based on established spectroscopic principles and data from analogous compounds. The key differentiating features are predicted to arise primarily from the distinct spatial arrangement of the chloro and methyl substituents and their influence on the molecule's magnetic and vibrational environment.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic data for the cis and trans isomers of 4-Chloro-2-methyl-tetrahydro-pyran. These predictions are based on the anticipated stable chair conformations of the tetrahydropyran ring.

Spectroscopic TechniqueParameterPredicted Data for cis-4-Chloro-2-methyl-tetrahydro-pyranPredicted Data for trans-4-Chloro-2-methyl-tetrahydro-pyranKey Differentiating Features
¹H NMR H-2 Chemical Shift (δ) ~3.4 - 3.6 ppm (multiplet)~3.9 - 4.1 ppm (multiplet)The axial proton in the trans isomer is expected to be more deshielded.
H-4 Chemical Shift (δ) ~4.0 - 4.2 ppm (multiplet)~3.8 - 4.0 ppm (multiplet)The equatorial proton in the cis isomer is expected to be more deshielded.
J-coupling (H-2ax, H-3ax) ~8 - 10 HzNot applicable (H-2 is equatorial)Large axial-axial coupling is a key indicator for the cis isomer.
J-coupling (H-2eq, H-3ax/eq) Not applicable (H-2 is axial)~2 - 4 HzSmall equatorial-axial and equatorial-equatorial couplings for the trans isomer.
J-coupling (H-4ax, H-3ax/H-5ax) Not applicable (H-4 is equatorial)~8 - 10 HzLarge axial-axial couplings for the proton at C4 in the trans isomer.
J-coupling (H-4eq, H-3ax/eq/H-5ax/eq) ~2 - 4 HzNot applicable (H-4 is axial)Small couplings for the equatorial proton at C4 in the cis isomer.
¹³C NMR C-2 Chemical Shift (δ) ~72 - 76 ppm~68 - 72 ppmThe C-2 carbon in the cis isomer (axial methyl) is expected to be shielded (γ-gauche effect).
C-4 Chemical Shift (δ) ~58 - 62 ppm~62 - 66 ppmThe C-4 carbon in the trans isomer (axial chlorine) may experience different shielding effects.
C-6 Chemical Shift (δ) ~65 - 69 ppm~68 - 72 ppmThe stereochemistry at C-2 and C-4 can influence the chemical shift of C-6.
IR Spectroscopy C-Cl Stretch (ν) ~650 - 750 cm⁻¹~680 - 780 cm⁻¹The frequency can be influenced by the axial vs. equatorial position of the chlorine atom.
C-O-C Stretch (ν) ~1080 - 1120 cm⁻¹~1090 - 1130 cm⁻¹Minor shifts may be observable.
Fingerprint Region 400 - 1400 cm⁻¹400 - 1400 cm⁻¹Expected to show distinct patterns due to differences in molecular symmetry and vibrational modes.[1]
Mass Spectrometry Molecular Ion (M⁺) m/z 148/150 (approx. 3:1 ratio)m/z 148/150 (approx. 3:1 ratio)Isotopic pattern for chlorine is the key identifier.
Key Fragments m/z 113 [M-Cl]⁺, m/z 85 [M-C₄H₇O]⁺, m/z 69, m/z 43m/z 113 [M-Cl]⁺, m/z 85 [M-C₄H₇O]⁺, m/z 69, m/z 43Fragmentation patterns are expected to be very similar for both stereoisomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Carefully integrate all signals and determine the chemical shifts and coupling constants (J-values).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-2048 scans, and a relaxation delay of 2-5 seconds.

  • 2D NMR (for confirmation):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

    • Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which can definitively confirm the cis or trans relationship of the substituents.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans to obtain a good signal-to-noise ratio.

    • Identify the characteristic absorption bands for C-H, C-O-C, and C-Cl bonds and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

    • Electron Ionization (EI) is a common technique for this type of molecule and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, which will likely show the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

    • Identify the molecular ion peak and its isotopic pattern, which should show a ~3:1 ratio for the M⁺ and M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of this compound using the described spectroscopic techniques.

G Workflow for Isomer Differentiation cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_decision Isomer Identification Sample Mixture of Isomers or Isolated Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants (J), NOE NMR->NMR_Data IR_Data Compare Fingerprint Regions & C-Cl Stretch IR->IR_Data MS_Data Identify Molecular Ion & Fragmentation Pattern MS->MS_Data Decision Key Differentiator: ¹H NMR Coupling Constants NMR_Data->Decision IR_Data->Decision Confirmatory MS_Data->Decision Confirms Formula, Limited for Stereochem. Cis cis-Isomer (e.g., large J_ax-ax for H-2) Decision->Cis Prediction Match Trans trans-Isomer (e.g., small J_eq-ax for H-2) Decision->Trans Prediction Match

Caption: Logical workflow for the spectroscopic differentiation of this compound isomers.

References

Validating the Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran: A Mass Spectrometry-Based Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted tetrahydropyrans is crucial, as this structural motif is a key component in numerous biologically active molecules. This guide provides a comparative analysis of two synthetic pathways to 4-Chloro-2-methyl-tetrahydro-pyran, with a primary focus on its validation using mass spectrometry.

The principal method detailed is the Lewis acid-catalyzed Prins cyclization, a convergent and stereoselective approach. As a point of comparison, the intramolecular Williamson ether synthesis is presented as a classical and alternative route. Both methods are evaluated based on their reaction efficiency and the unambiguous confirmation of the target molecule's structure through mass spectrometric analysis.

Comparative Overview of Synthetic Methodologies

The selection of a synthetic route can significantly impact yield, purity, and stereochemical control. Below is a summary of the two methods discussed for the synthesis of this compound.

FeaturePrins CyclizationIntramolecular Williamson Ether Synthesis
Reaction Type Lewis acid-catalyzed addition and cyclizationNucleophilic substitution
Starting Materials 3-buten-1-ol, Acetaldehyde6-chlorohex-2-en-1-ol (hypothetical precursor)
Key Reagents Niobium(V) chloride (NbCl5) or Indium(III) chloride (InCl3)Sodium hydride (NaH)
Reported Yields Generally high (often >85%)[1]Variable, dependent on precursor synthesis
Stereoselectivity Typically high, favoring the cis-isomer[1]Dependent on the stereochemistry of the precursor
Reaction Conditions Mild conditions, short reaction times[1]Anhydrous conditions required

Experimental Protocols

Detailed methodologies for the synthesis and subsequent mass spectrometric validation are provided below.

Synthesis Method 1: Prins Cyclization

This protocol is based on established procedures for the synthesis of 4-chlorotetrahydropyrans using a Lewis acid catalyst.[1]

Materials:

  • 3-buten-1-ol

  • Acetaldehyde

  • Niobium(V) chloride (NbCl5)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-buten-1-ol (1.0 mmol) and acetaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add Niobium(V) chloride (0.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Method 2: Intramolecular Williamson Ether Synthesis (Alternative)

This method involves the cyclization of a suitable haloalcohol.

Materials:

  • 6-chlorohexan-2-ol (hypothetical precursor)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

Procedure:

  • To a suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere, add a solution of 6-chlorohexan-2-ol (1.0 mmol) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Mass Spectrometry Validation: GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Mode: Full scan.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound provides two key pieces of information for its validation: the molecular weight and the fragmentation pattern, which offers structural insights.

Expected Mass Spectrum and Isotopic Pattern

Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region of the mass spectrum for a monochlorinated compound will exhibit a characteristic pattern. The molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl will be observed, along with an M+2 peak for the molecule with ³⁷Cl. The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1.

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Relative Intensity
[M]⁺ 134.06136.06~3:1
Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is predicted to follow pathways characteristic of cyclic ethers and alkyl chlorides. The NIST WebBook mass spectrum of the non-chlorinated analog, 2-methyltetrahydropyran, shows a prominent peak at m/z 85 due to the loss of a methyl group, and another at m/z 43.

Key fragmentation pathways for this compound are expected to be:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This can lead to the loss of the methyl group at the 2-position, resulting in a stable oxonium ion.

  • Ring Cleavage: The tetrahydropyran ring can undergo fragmentation to produce various smaller ions.

  • Loss of HCl: A common fragmentation pathway for alkyl chlorides is the elimination of a molecule of hydrogen chloride.

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical.

Predicted Fragment Ion (m/z)Proposed Structure/Loss
134/136 Molecular ion [C₆H₁₁ClO]⁺
99 Loss of Cl radical from the molecular ion
85 Loss of CH₃ group from the m/z 99 fragment
71 Ring fragmentation products
43 Further fragmentation products

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the predicted mass spectrometry fragmentation pathway.

Synthesis_Workflow cluster_prins Prins Cyclization cluster_williamson Williamson Ether Synthesis p_reactants 3-buten-1-ol + Acetaldehyde p_reagents NbCl5, CH2Cl2 p_reactants->p_reagents Reaction p_product 4-Chloro-2-methyl- tetrahydro-pyran p_reagents->p_product validation GC-MS Validation p_product->validation w_reactant 6-chlorohexan-2-ol w_reagent NaH, THF w_reactant->w_reagent Cyclization w_product 4-Chloro-2-methyl- tetrahydro-pyran w_reagent->w_product w_product->validation

Caption: Comparative workflow of Prins cyclization and Williamson ether synthesis.

Mass_Spec_Fragmentation mol_ion [C6H11ClO]+• m/z = 134/136 frag1 [C6H11O]+• m/z = 99 mol_ion->frag1 - Cl• frag2 [C5H8O]+• m/z = 84 mol_ion->frag2 - HCl frag3 [C5H9O]+ m/z = 85 frag1->frag3 - CH3• frag4 [C4H7]+• m/z = 55 frag3->frag4 - CO

Caption: Predicted fragmentation pathway for this compound.

Conclusion

Both the Prins cyclization and the intramolecular Williamson ether synthesis are viable routes for obtaining this compound. The Prins cyclization, however, offers a more convergent and potentially more stereoselective approach, making it an attractive option for complex molecule synthesis.

Regardless of the synthetic method employed, mass spectrometry stands as an indispensable tool for the validation of the final product. The characteristic isotopic pattern of the molecular ion provides definitive evidence of the presence of chlorine, while the fragmentation pattern serves as a structural fingerprint, confirming the identity of the synthesized this compound. This guide provides the necessary experimental and data-driven framework for researchers to confidently synthesize and validate this important chemical entity.

References

A Comparative Guide to Lewis Acids in the Synthesis of 4-Chlorotetrahydropyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chlorotetrahydropyrans, key intermediates in the preparation of various biologically active molecules, is frequently accomplished via the Prins cyclization of a homoallylic alcohol with an aldehyde. The choice of Lewis acid catalyst is critical in this transformation, significantly influencing reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of various Lewis acids used for this purpose, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Lewis Acids

The following table summarizes the performance of different Lewis acids in the synthesis of 4-chlorotetrahydropyran derivatives. It is important to note that direct comparison can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies. However, this compilation provides a valuable overview of the catalytic efficacy of each Lewis acid.

Lewis Acid CatalystSubstratesReaction ConditionsYield (%)DiastereoselectivityKey Observations & Reference
[bmim]Cl·AlCl3 Homoallylic alcohols, AldehydesRoom Temperature, Short reaction timesExcellentHighActs as both catalyst and solvent; environmentally friendly.[1]
BiCl3 / TMSCl Vinylsilyl alcohol, AldehydesRoom TemperatureHighExcellentCatalytic BiCl3 (0.05 equiv) with stoichiometric TMSCl is highly effective. BiCl3 alone gives poor yields.[2][3]
InCl3 Homoallylic alcohols, AldehydesNot specifiedExcellentNot specifiedVersatile and stable catalyst, effective in various heterocyclic syntheses.[4][5]
FeCl3 Epoxides, Homoallylic alcoholsRoom TemperatureGood to ExcellentHigh (cis-isomer favored)Environmentally friendly, inexpensive, and operates under mild conditions.[6][7]
SnCl4 Not specified for direct synthesisNot specifiedNot specifiedNot specifiedMentioned as a potent Lewis acid for related transformations like detetrahydropyranylation.[8]
TiCl4 Not specified for direct synthesisNot specifiedNot specifiedNot specifiedSimilar to SnCl4, recognized for its strong Lewis acidity in related reactions.[8]
ZrCl4 Epoxides, Homoallylic alcoholsNot specifiedExcellentNot specifiedEffective for the cross-cyclization to form 4-chlorotetrahydropyran derivatives.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

General Experimental Protocol for Prins Cyclization

To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane, CH2Cl2) at the specified temperature is added the Lewis acid catalyst (in the specified molar percentage). The homoallylic alcohol (1.2 mmol) is then added dropwise to the reaction mixture. The reaction is stirred and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated NaHCO3 solution), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

Specific Protocol using BiCl3/TMSCl

To a suspension of BiCl3 (0.05 mmol) in dichloromethane (5 mL) at room temperature is added the aldehyde (1.2 mmol) and trimethylsilyl chloride (TMSCl, 1.0 mmol). The vinylsilyl alcohol (1.0 mmol) is then added, and the mixture is stirred for the time indicated in the literature (typically a few hours). The reaction is then worked up as described in the general protocol.[2][3]

Specific Protocol using FeCl3

In a round-bottom flask, a solution of the epoxide (1.0 mmol) and homoallylic alcohol (1.2 mmol) in dichloromethane (10 mL) is prepared. Anhydrous FeCl3 (10 mol%) is added to the solution at room temperature. The reaction mixture is stirred until the starting materials are consumed (as monitored by TLC). The work-up follows the general protocol described above.[6][7]

Visualizing the Process: Experimental Workflow and Reaction Mechanism

To better understand the synthesis of 4-chlorotetrahydropyran, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the proposed reaction mechanism.

G General Experimental Workflow for 4-Chlorotetrahydropyran Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde in Solvent B Add Lewis Acid Catalyst A->B C Add Homoallylic Alcohol B->C D Stir and Monitor by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Obtain Pure 4-Chlorotetrahydropyran H->I G Proposed Mechanism of Prins Cyclization reactant1 Aldehyde intermediate1 Activated Aldehyde-LA Complex reactant1->intermediate1 Coordination reactant2 Lewis Acid (LA) reactant2->intermediate1 reactant3 Homoallylic Alcohol intermediate2 Oxocarbenium Ion reactant3->intermediate2 product 4-Chlorotetrahydropyran intermediate1->intermediate2 Reaction with Alcohol intermediate3 Cyclized Carbocation intermediate2->intermediate3 Intramolecular Cyclization intermediate3->product Chloride Attack

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2-methyl-tetrahydro-pyran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloro-2-methyl-tetrahydro-pyran, a chlorinated ether compound that requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard safety protocols for handling hazardous chemicals. Personal Protective Equipment (PPE) is mandatory.

Summary of Essential Safety Information

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.To prevent skin and eye contact with the chemical.
Ventilation Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1][2]To avoid inhalation of potentially harmful vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2][3]The compound may be flammable, and vapors could form explosive mixtures with air.[2]
Static Discharge Take precautionary measures against static discharge.[2][3]To prevent ignition of flammable vapors.
Storage Store in a well-ventilated place. Keep the container tightly closed and cool.[3]To prevent the release of vapors and maintain chemical stability.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in common garbage or down the drain.[4][5]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • This compound is a chlorinated hydrocarbon.[4] Do not mix it with non-halogenated solvent waste.[6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collection. Glass bottles are often suitable for solvent waste.[4]

  • Ensure the container is tightly sealed to prevent the escape of vapors.[3]

  • Do not fill the container to more than 90% of its capacity to allow for expansion.[6]

3. Collection and Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][6]

  • The storage area should be cool and away from sources of ignition.[2][3]

4. Arrange for Professional Disposal:

  • The primary disposal method is to arrange for collection by a licensed hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified waste management provider to schedule a pickup.[7]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) or accurate information about the chemical composition.

5. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: 4-Chloro-2-methyl- tetrahydro-pyran for Disposal ppe Don Personal Protective Equipment (PPE) start->ppe assess Assess Waste Stream: Is it mixed with other chemicals? ppe->assess segregate Segregate as Chlorinated Solvent Waste assess->segregate No assess->segregate Yes, and they are compatible chlorinated solvents containerize Use Designated, Labeled, and Sealed Container (<90% full) segregate->containerize store Store in a Cool, Ventilated, and Secure Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Document Disposal Details schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. Regulations for hazardous waste disposal can vary by location.

References

Personal protective equipment for handling 4-Chloro-2-methyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Chloro-2-methyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 116131-46-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chlorinated organic compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes key physical and chemical properties. Data for the closely related compound, 4-chlorotetrahydropyran, is included for reference and should be considered as an estimate.

PropertyValueNotes
CAS Number 116131-46-5For this compound[1]
Molecular Formula C₆H₁₁ClO
Molecular Weight 134.6 g/mol For 4-(chloromethyl)-tetrahydro-2H-pyran, a related isomer[2]
Appearance Liquid (presumed)Based on similar compounds[3]
Boiling Point No data available
Flash Point 46°C (114.8°F)For 4-chlorotetrahydropyran[4]
Density 1.120 g/mLFor 4-chlorotetrahydropyran[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[5][6]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesViton™ or Polyvinyl alcohol (PVA) gloves are recommended for handling chlorinated solvents.[7][8] Butyl rubber gloves may also be suitable, though their performance against halogenated solvents can vary.[7][9] Nitrile gloves offer protection against a range of chemicals but are generally not recommended for prolonged use with chlorinated hydrocarbons.[9][10] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures.[11]
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes and vapors.[12][13] Standard safety glasses are not sufficient.
Body Protection Chemical-resistant laboratory coatA lab coat made of a material resistant to chemical permeation should be worn and fully buttoned.[14]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of vapors.[5][6] If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors and halogens should be used.[13][15]

Operational Plan: Step-by-Step Handling Procedure

Preparation
  • Risk Assessment : Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials : Ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are readily available.

  • PPE Inspection : Inspect all PPE for damage or contamination before use.

  • Fume Hood : Confirm that the chemical fume hood is functioning correctly.

Handling
  • Dispensing : Conduct all manipulations of this compound within a certified chemical fume hood.

  • Avoid Inhalation and Contact : Handle the chemical with care to avoid generating aerosols or vapors.[6] Prevent contact with skin, eyes, and clothing.[5]

  • Ignition Sources : Keep the chemical away from heat, sparks, and open flames, as similar compounds are flammable.[16]

  • Static Discharge : Take precautionary measures against static discharge, especially when transferring large quantities.[16]

Spill Management
  • Small Spills : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[17] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.

Waste Segregation and Collection
  • Designated Waste Container : Dispose of all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[18][19] Do not mix with non-halogenated waste.[18][20]

  • Container Requirements : The waste container must be made of a compatible material, have a secure screw-top cap, and be kept closed when not in use.[18][21]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and a list of its contents.[21]

Disposal Procedure
  • Collection : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Professional Disposal : Arrange for the collection and disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.[5] Do not pour this chemical down the drain. [20]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response start Start risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials ppe_check Inspect PPE gather_materials->ppe_check fume_hood_check Verify Fume Hood Function ppe_check->fume_hood_check dispense Dispense in Fume Hood fume_hood_check->dispense handle_care Handle with Care (Avoid Vapors/Contact) dispense->handle_care no_ignition No Ignition Sources handle_care->no_ignition static_precautions Prevent Static Discharge no_ignition->static_precautions waste_collection Collect in Halogenated Waste Container static_precautions->waste_collection label_container Label Container waste_collection->label_container store_waste Store in Designated Area label_container->store_waste ehs_disposal Arrange EHS Disposal store_waste->ehs_disposal end end ehs_disposal->end End spill_event Spill Occurs small_spill Small Spill: Absorb & Contain spill_event->small_spill Small large_spill Large Spill: Evacuate & Alert spill_event->large_spill Large small_spill->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-tetrahydro-pyran
Reactant of Route 2
4-Chloro-2-methyl-tetrahydro-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.